NSC15520
Beschreibung
Eigenschaften
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
The Core Mechanism of Action of NSC15520: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC15520, also known as Fumaropimaric acid, is a small molecule inhibitor that targets the protein-protein interaction functions of Replication Protein A (RPA). By specifically binding to the N-terminal domain of the RPA70 subunit, this compound disrupts the recruitment of key DNA damage response (DDR) and cell cycle control proteins, thereby sensitizing cancer cells to genotoxic stress. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the N-terminal domain of the RPA1 subunit (RPA70N) , also known as DNA binding domain F (DBD-F).[1] This domain serves as a crucial docking site for various proteins involved in the DNA damage response.[2][3]
This compound has been identified as a competitive inhibitor of the interaction between RPA and proteins containing an acidic helical domain that binds to the basic cleft of RPA70N.[2] Notably, it has been shown to block the association of RPA with the tumor suppressor protein p53 and the checkpoint protein RAD9 .[2]
Quantitative Data on this compound Activity
| Parameter | Value | Target Interaction | Method |
| IC50 | 10 µM | Inhibition of RPA-GST-p53 peptide interaction | GST pulldown assay |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating the DNA Damage Response (DDR) pathway. Specifically, it interferes with the protein scaffolding function of RPA, which is critical for the proper coordination of DNA replication, repair, and cell cycle checkpoint control.
By inhibiting the binding of proteins like p53 and RAD9 to RPA, this compound is thought to increase the availability of RPA for its core function in Homology-Directed Repair (HDR), potentially favoring this more precise DNA repair pathway.[2] This disruption of protein-protein interactions at sites of DNA damage can lead to the destabilization of replication forks and sensitize cancer cells to the effects of genotoxic agents.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the key experimental methodologies used to elucidate the mechanism of action of this compound.
GST-p53 Pulldown Assay for IC50 Determination
This protocol is adapted from the methodology used to determine the inhibitory concentration of this compound on the RPA-p53 interaction.[2]
Objective: To quantify the concentration of this compound required to inhibit the interaction between RPA and a GST-tagged p53 peptide by 50%.
Materials:
-
Purified full-length Replication Protein A (RPA)
-
GST-p53 fusion protein (containing the 18 amino acid sequence from the p53 acidic helical domain: MDDLMLSPDDIEQWFTED)
-
Glutathione-Sepharose beads
-
This compound stock solution (in DMSO)
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)
-
Wash Buffer (Binding Buffer with 300 mM NaCl)
-
Elution Buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-RPA antibody
Procedure:
-
Immobilization of GST-p53: Incubate a defined amount of GST-p53 fusion protein with equilibrated Glutathione-Sepharose beads in Binding Buffer for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Wash Buffer to remove unbound protein.
-
Inhibitor Incubation: Resuspend the beads in Binding Buffer. Add increasing concentrations of this compound (or DMSO as a vehicle control) to the bead suspension and incubate for 30 minutes at 4°C.
-
RPA Binding: Add a constant amount of purified RPA to each reaction and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with Wash Buffer to remove unbound RPA.
-
Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-RPA antibody.
-
Quantification and IC50 Calculation: Quantify the band intensities for RPA in each lane. Plot the percentage of RPA binding against the log concentration of this compound. The IC50 value is the concentration of this compound that results in a 50% reduction in RPA binding compared to the DMSO control.
Electrophoretic Mobility Shift Assay (EMSA) for ssDNA Binding
This protocol is designed to assess the effect of this compound on the ability of RPA to bind to single-stranded DNA.[2]
Objective: To determine if this compound inhibits the binding of RPA to a single-stranded DNA probe.
Materials:
-
Purified full-length RPA
-
Single-stranded DNA oligonucleotide probe (e.g., a 30-mer) labeled with a detectable marker (e.g., 32P or a fluorescent dye)
-
This compound stock solution (in DMSO)
-
Binding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer (Tris-borate-EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled ssDNA probe, purified RPA, and varying concentrations of this compound (or DMSO control) in Binding Buffer.
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow for binding.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage at 4°C.
-
Detection: Visualize the labeled ssDNA probe using an appropriate method (e.g., autoradiography for 32P or fluorescence imaging).
-
Analysis: A shift in the mobility of the labeled probe indicates the formation of an RPA-ssDNA complex. Compare the intensity of the shifted bands in the presence and absence of this compound. A lack of change in the shifted band intensity with increasing this compound concentration indicates that the compound does not inhibit ssDNA binding.
DNA Fiber Assay for Replication Fork Stability
This protocol provides a general framework for assessing the impact of this compound on the stability of DNA replication forks, a key aspect of its proposed mechanism.
Objective: To visualize and quantify the effects of this compound on replication fork progression and stability.
Materials:
-
Cell line of interest
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
This compound
-
Hydroxyurea (HU) or other replication stress-inducing agent (optional)
-
Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)
-
Secondary antibodies: fluorescently labeled anti-rat and anti-mouse antibodies
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Labeling (Pulse 1): Culture cells to logarithmic growth phase. Add CldU to the culture medium and incubate for a defined period (e.g., 20-30 minutes) to label ongoing replication forks.
-
Treatment: Remove the CldU-containing medium, wash the cells, and add fresh medium containing this compound. A replication stress agent like HU can be co-administered or added sequentially.
-
Cell Labeling (Pulse 2): Remove the treatment medium, wash the cells, and add fresh medium containing IdU. Incubate for a defined period (e.g., 20-30 minutes).
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a small volume of PBS. Mix a small aliquot of the cell suspension with Spreading Buffer on a microscope slide.
-
DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.
-
Fixation: Air-dry the slides and fix the DNA fibers with the fixative.
-
Immunostaining: Denature the DNA (e.g., with 2.5 M HCl). Block the slides and then incubate with primary antibodies against CldU and IdU. Wash and then incubate with corresponding fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the slides and visualize the DNA fibers using a fluorescence microscope. Capture images of dual-labeled fibers. Measure the lengths of the CldU (first pulse) and IdU (second pulse) tracks. A decrease in the length of the IdU tracks or an increase in stalled forks (only CldU signal) in this compound-treated cells would indicate replication fork destabilization.
Summary and Future Directions
This compound represents a promising class of anti-cancer agents that function by targeting the protein-protein interaction domain of RPA. Its ability to disrupt the recruitment of key DDR proteins like p53 and RAD9 provides a clear mechanism for its observed effects on replication fork stability and sensitization to genotoxic stress. The detailed protocols provided in this guide offer a robust framework for the further investigation of this compound and the development of similar RPA inhibitors. Future research should focus on elucidating the full spectrum of protein interactions disrupted by this compound, its efficacy in combination with various chemotherapeutic agents, and the identification of predictive biomarkers for its activity in different cancer types.
References
- 1. Phase separation properties of RPA combine high-affinity ssDNA binding with dynamic condensate functions at telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NSC15520, a Specific Inhibitor of the RPA70 N-Terminal Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the small molecule inhibitor NSC15520 and its specific interaction with the 70-kDa subunit of Replication Protein A (RPA70). It consolidates findings on the binding domain, mechanism of action, and functional consequences of this interaction, supported by quantitative data and experimental methodologies.
Introduction to Replication Protein A (RPA) and this compound
Replication Protein A (RPA) is a crucial eukaryotic single-stranded DNA (ssDNA)-binding protein complex essential for DNA replication, repair, and recombination.[1][2][3] It exists as a heterotrimer composed of RPA70, RPA32, and RPA14 subunits.[4][5] The largest subunit, RPA70, contains several functional domains, including the N-terminal domain (also known as DBD-F or RPA70N), which serves as a critical hub for protein-protein interactions, recruiting numerous factors involved in the DNA damage response (DDR), such as p53, Rad9, and ATRIP.[6][7][8][9][10]
This compound (15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid) is a small molecule identified through high-throughput screening that specifically targets the N-terminal domain of RPA70.[1][6] Its ability to disrupt protein-protein interactions at this site without affecting the primary ssDNA binding function of RPA makes it a valuable tool for studying DNA repair pathways and a potential chemosensitizing agent.[1][6]
Target Binding Domain: The N-Terminus of RPA70 (DBD-F)
This compound specifically targets the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[1][6] This domain, encompassing approximately the first 120-168 amino acids, features a basic cleft that is the primary docking site for various DNA processing and checkpoint proteins.[4][7][8]
The inhibitor acts by directly competing with proteins that bind to this same surface.[1][6] Computer modeling suggests that this compound occupies the same binding surface on RPA70N as proteins like Rad9.[1][6] This specificity is critical, as it leaves the primary ssDNA binding domains of RPA (DBD-A and DBD-B) unaffected, thus preserving RPA's core function in protecting single-stranded DNA.[1][6][11]
Mechanism of Action and Functional Consequences
This compound functions as a competitive inhibitor of protein-protein interactions mediated by the RPA70 N-terminal domain.[1][6] Its binding to the basic cleft of DBD-F leads to two main functional consequences:
-
Inhibition of Protein Recruitment: this compound effectively blocks the binding of GST-p53 and GST-Rad9 fusion proteins to the RPA70 N-terminus.[1][6] These interactions are essential for robust DNA damage signaling.[1]
-
Inhibition of Helix Destabilization: The N-terminal domain of RPA70 contributes to the unwinding of duplex DNA (dsDNA), an activity known as helix destabilization.[6] this compound inhibits this function, further confirming its specific action on the DBD-F domain.[1][6]
Importantly, this compound does not inhibit the binding of RPA to single-stranded DNA oligonucleotides.[1][6] This demonstrates that the inhibitor's action is specific to the N-terminal protein interaction domain and does not interfere with the domains essential for ssDNA binding (DBD-A and DBD-B).[6]
Caption: Signaling pathway disruption by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified, primarily focusing on its ability to disrupt the RPA-p53 interaction. The data is summarized below.
| Parameter | Description | Value | Reference |
| IC₅₀ | Concentration of this compound required for 50% inhibition of GST-p53 peptide binding to RPA. | 10 µM | [1][6] |
| Inhibition Range | Concentrations at which this compound inhibits RPA's dsDNA binding and helix destabilization activity. | 25-100 µM | [6] |
| ssDNA Binding | Effect of this compound on RPA's single-stranded DNA binding activity. | No inhibition observed | [1][6] |
Experimental Protocols
The primary method used to characterize the inhibitory effects of this compound was the Electrophoretic Mobility Shift Assay (EMSA) . This technique is used to detect protein-DNA or protein-protein interactions.
A. EMSA for RPA-DNA Binding Inhibition
-
Objective: To determine if this compound inhibits RPA's ability to bind to double-stranded DNA (dsDNA) or single-stranded DNA (ssDNA).
-
Methodology:
-
Incubation: Purified RPA protein was pre-incubated with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).[6]
-
Binding Reaction: A radiolabeled or fluorescently-labeled DNA substrate (either a 30-mer dsDNA or ssDNA oligonucleotide) was added to the RPA-inhibitor mixture and allowed to incubate to form protein-DNA complexes.
-
Electrophoresis: The reaction mixtures were run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than free DNA probes.
-
Analysis: The gel was imaged to visualize the bands. A decrease in the intensity of the shifted (RPA-bound) band with increasing concentrations of this compound indicated inhibition of DNA binding.[6]
-
B. EMSA for RPA-Protein Interaction Inhibition (GST pull-down based)
-
Objective: To quantify the inhibition of the RPA-p53 interaction by this compound.
-
Methodology:
-
Protein Preparation: A fusion protein of Glutathione S-transferase (GST) and an 18-amino acid peptide from the p53 acidic helical domain (which binds to DBD-F) was used.[6]
-
Incubation: RPA was incubated with varying concentrations of this compound.
-
Binding Reaction: The GST-p53 peptide was added to the RPA-inhibitor mixture to allow the protein-protein interaction to occur.
-
Analysis: The amount of RPA bound to the GST-p53 peptide was quantified. Titration experiments were performed to determine the IC₅₀ value, which was found to be 10 µM.[1][6]
-
Caption: Experimental workflow for EMSA.
Logical Relationship of this compound Action
The specificity of this compound's action can be understood through a clear logical progression. The molecule's primary interaction with the RPA70 N-terminus leads to selective downstream functional consequences, differentiating it from compounds that might broadly disrupt RPA's functions.
Caption: Logical flow of this compound's specific activity.
Conclusion
This compound is a specific inhibitor of the RPA70 N-terminal protein-protein interaction domain (DBD-F). It competitively blocks the recruitment of key DNA damage response proteins like p53 and Rad9 and inhibits the domain's helix destabilization activity, with a notable IC₅₀ of 10 µM for the RPA-p53 interaction.[1][6] Crucially, it does not affect the essential ssDNA binding function of RPA, highlighting its targeted mechanism.[1][6] This specificity makes this compound a powerful chemical probe for dissecting DNA repair pathways and a promising lead compound for developing agents that can sensitize cancer cells to DNA-damaging therapies.[1][6]
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of replication protein A binding mode on single-stranded DNA by NSMF potentiates RPA phosphorylation by ATR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of human RPA70N association with DNA damage response proteins | eLife [elifesciences.org]
- 4. Human replication protein A: global fold of the N-terminal RPA-70 domain reveals a basic cleft and flexible C-terminal linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the RPA trimerization core and its role in the multistep DNA‐binding mechanism of RPA | The EMBO Journal [link.springer.com]
- 6. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface reengineering of RPA70N enables co-crystallization with an inhibitor of the RPA interaction motif of ATRIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural characterization of human RPA70N association with DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the 70-kDa subunit of human replication protein A (I). Single-stranded dna binding activity, but not polymerase stimulatory activity, is required for DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
role of NSC15520 in DNA damage response
An In-depth Technical Guide to the Role of NSC15520 in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor that has emerged as a significant tool in the study of the DNA Damage Response (DDR). It primarily functions by targeting the Replication Protein A (RPA) complex, a critical component in sensing and repairing DNA damage, particularly in the Homology-Directed Repair (HDR) pathway. By modulating the interactions of RPA, this compound has been shown to enhance the efficiency of precise genome editing and sensitize cancer cells to genotoxic stress.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DDR signaling pathways, a summary of key experimental findings, and detailed experimental protocols. Despite its promise in preclinical studies, the therapeutic development of this compound has been hampered by suboptimal drug-like properties, including hydrophobicity and poor metabolic stability.[1]
Introduction: The DNA Damage Response and the Central Role of RPA
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage, such as reactive oxygen species, ionizing radiation, and chemotherapeutic agents.[3] To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[4] The DDR orchestrates a series of events including DNA damage recognition, cell-cycle checkpoint activation, and the recruitment of specific DNA repair machinery.[5] Major DNA repair pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR), also known as Homology-Directed Repair (HDR).[6][7]
Replication Protein A (RPA) is a crucial, highly conserved protein complex that plays a central role in the DDR. It binds to single-stranded DNA (ssDNA) intermediates that arise during DNA replication, recombination, and repair.[2] By coating ssDNA, RPA protects it from nucleolytic degradation, prevents the formation of secondary structures, and serves as a platform to recruit a multitude of other DDR proteins, including ATRIP (for ATR activation), RAD51, and p53.[2]
Given its central role, targeting RPA has become an attractive strategy in cancer therapy. Cancer cells often have defects in certain DDR pathways (like HR deficiency in BRCA-mutant cancers) and become heavily reliant on the remaining pathways for survival.[8] Inhibiting a key protein like RPA can induce synthetic lethality, a phenomenon where the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not.[1][8]
Mechanism of Action of this compound
This compound, also known as fumaropimaric acid, is a small molecule inhibitor that directly targets the RPA complex.[9] Its mechanism revolves around disrupting key protein-protein interactions mediated by RPA, thereby modulating downstream DNA repair processes.
Inhibition of RPA-p53 and RPA-RAD9 Interactions
This compound has been described to block the association of the RPA complex with the tumor suppressor protein p53 and the checkpoint protein RAD9.[2] These interactions are critical for signaling cell cycle arrest and apoptosis in response to DNA damage. By preventing this association, this compound may increase the pool of RPA available to participate in other repair processes.[2]
Promotion of Homology-Directed Repair (HDR)
A significant consequence of this compound's activity is the enhancement of HDR. HDR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that uses a homologous template, and it competes with the more error-prone NHEJ pathway.[2] The process of HDR is initiated by the resection of DNA ends to create 3' ssDNA overhangs, which are then coated by RPA.[2] Subsequently, RPA is replaced by the recombinase RAD51 to form a nucleoprotein filament that invades the homologous template.[2] It is hypothesized that by preventing RPA from being sequestered by proteins like p53 and RAD9, this compound increases the abundance of RPA available to coat resected DNA ends, thereby favoring the HDR pathway over NHEJ.[2] This makes this compound a valuable tool for applications requiring precise DNA modifications, such as CRISPR-based genome editing.[2]
Destabilization of Replication Forks
In cancer cell models, treatment with this compound has been shown to destabilize replication forks.[1] This action sensitizes cells to genotoxic agents, effectively lowering the threshold for DNA damage-induced cell death.[1] This suggests a potential therapeutic application in combination with chemotherapy or radiotherapy to enhance their efficacy.
Signaling Pathways Involving this compound
The diagram below illustrates the central role of RPA in the DNA damage response and the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound in the DNA Damage Response pathway.
Experimental Evidence and Data
While clinical data for this compound is unavailable due to its preclinical stage of development, studies have provided quantitative evidence of its effects on cellular processes.[1]
Enhancement of Precise Genome Editing
A key study demonstrated that this compound, among other small molecules, can significantly increase the frequency of precise genome editing via HDR in human induced pluripotent stem cells (hiPSCs).[2]
| Condition | Target Gene | Fold Increase in Targeted Nucleotide Substitution (TNS) |
| This compound (alone) | HPRT | >2.0[2] |
| This compound (alone) | DNMT1 | >2.0[2] |
| 'CRISPY' Mix (including this compound) | Multiple | 2.8 to 6.7[2] |
| Table 1: Effect of this compound on Genome Editing Efficiency. Data is generalized from figures presented in the source literature.[2] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for assessing the impact of this compound.
Protocol: Assessing the Enhancement of HDR-Mediated Genome Editing
This protocol outlines a typical workflow to quantify the effect of this compound on the efficiency of CRISPR/Cas9-mediated HDR.
Objective: To determine if this compound treatment increases the rate of precise nucleotide substitutions introduced by a Cas9 nuclease and a donor DNA template.
Materials:
-
Human cell line (e.g., hiPSCs, HEK293T)
-
Culture medium and supplements
-
Plasmids encoding Cas9, guide RNA (gRNA) targeting the gene of interest
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired mutation
-
This compound (resuspended in a suitable solvent like DMSO)
-
Transfection reagent (e.g., Lipofectamine)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
Next-Generation Sequencing (NGS) platform or Sanger sequencing service
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of transfection.
-
Treatment Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute this compound in the culture medium to the desired final concentration (e.g., 10 µM).
-
Transfection: Co-transfect the cells with the Cas9 plasmid, gRNA plasmid, and the ssODN donor template using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Immediately after transfection, replace the medium with a fresh medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity PCR.
-
Sequencing and Analysis:
-
Purify the PCR products.
-
Submit the amplicons for deep sequencing (NGS).
-
Analyze the sequencing data to quantify the percentage of reads that contain the precise HDR-mediated edit versus those with indels (from NHEJ) or wild-type sequences.
-
-
Data Comparison: Compare the percentage of HDR events in the this compound-treated group to the vehicle control group to determine the fold-enhancement.
Caption: Experimental workflow for testing this compound's effect on HDR efficiency.
Therapeutic Implications and Limitations
The ability of this compound to modulate the DDR presents two main therapeutic opportunities:
-
Cancer Therapy: By sensitizing cancer cells to genotoxic stress, this compound could be used as an adjuvant to radiotherapy or chemotherapy, potentially overcoming radioresistance.[1][9] Its mechanism suggests particular promise in tumors with existing DDR defects, leveraging the principle of synthetic lethality.[1]
-
Gene Therapy/Editing: By promoting the high-fidelity HDR pathway, this compound and similar molecules could improve the efficiency and safety of therapeutic genome editing, making it a more viable clinical tool.[2]
However, the clinical translation of this compound itself is unlikely due to significant limitations. It possesses suboptimal drug-like properties, including high hydrophobicity, low specificity, and poor metabolic stability, which have prevented its advancement beyond preclinical research.[1]
Future Directions
The primary challenge lies in overcoming the pharmacological drawbacks of this compound. Future research is focused on developing derivatives with improved binding affinity, cellular uptake, and metabolic stability.[1] Structure-activity relationship (SAR) studies are needed to design new analogues that retain the RPA-inhibitory activity while possessing more favorable drug-like characteristics. Furthermore, identifying predictive biomarkers to select patient populations most likely to respond to RPA inhibition will be crucial for the clinical development of any future compounds targeting this pathway.
Conclusion
This compound is a valuable chemical probe that has significantly advanced our understanding of the DNA Damage Response. Its ability to inhibit specific RPA interactions has illuminated a viable strategy for enhancing HDR and sensitizing cancer cells to DNA damaging agents. While this compound itself is not a clinical candidate, it serves as a crucial lead compound, paving the way for the development of a new class of RPA inhibitors with therapeutic potential in oncology and gene therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Telomere-related DNA damage response pathways in cancer therapy: prospective targets [frontiersin.org]
- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Targeting of DNA Damage Response Proteins Implicated in Cancer Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NSC15520 and p53 Interaction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stressors, including DNA damage. Its function is tightly regulated through a complex network of protein-protein interactions. One such critical interaction is with Replication Protein A (RPA), a key player in DNA replication, repair, and recombination. The small molecule NSC15520 has been identified as a modulator of this interaction, offering a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound and p53 interaction pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Interaction: this compound Disrupts the p53-RPA Complex
This compound, a structural analogue of Fumaropimaric acid (FPA), does not directly bind to p53. Instead, its mechanism of action is centered on the inhibition of the interaction between the p53 transactivation domain 2 (p53TAD2) and the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit of the RPA complex.[1][2] By binding to the RPA70N domain, this compound competitively prevents the association of p53, thereby disrupting the p53-RPA complex.[1][2] This disruption has significant implications for the cellular response to DNA damage, as the p53-RPA interaction is crucial for processes such as homologous recombination repair.
Quantitative Data
The inhibitory effect of this compound on the p53-RPA interaction has been quantified, providing key metrics for its activity.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | GST pull-down / ELISA | p53-RPA Interaction | IC50 | 10 µM | [1][2] |
Signaling Pathway
The interaction between p53 and RPA is a component of the broader DNA damage response (DDR) pathway. Upon DNA damage, sensor kinases such as ATM, ATR, and DNA-PK are activated, leading to the phosphorylation of various downstream targets, including p53 and RPA. This intricate signaling cascade modulates the p53-RPA interaction, influencing cell fate decisions between cell cycle arrest, DNA repair, and apoptosis. The inhibition of the p53-RPA interaction by this compound can be visualized within this context.
Experimental Protocols
The investigation of the this compound-p53-RPA interaction relies on several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interaction
This technique is used to demonstrate the in-cell interaction between p53 and RPA and its disruption by this compound.
Protocol Outline:
-
Cell Lysis: Culture cells to be investigated and treat with this compound or a vehicle control. Lyse the cells using a non-denaturing lysis buffer to maintain protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-p53).
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-RPA70) to detect the interaction. A diminished band in the this compound-treated sample compared to the control would indicate inhibition of the interaction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis
An ELISA-based assay can be used to quantify the inhibition of the p53-RPA interaction by this compound and to determine its IC50 value.[3]
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a GST-p53 fusion protein.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA).
-
Incubation: Add purified RPA protein to the wells in the presence of varying concentrations of this compound.
-
Washing: Wash the plate to remove unbound RPA.
-
Primary Antibody: Add a primary antibody specific for RPA (e.g., anti-RPA70).
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance. The signal intensity is proportional to the amount of bound RPA.
-
Data Analysis: Plot the absorbance against the this compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are a powerful tool to study protein-protein interactions in solution and can be adapted to screen for inhibitors like this compound.[4]
Protocol Outline:
-
Probe Preparation: A fluorescently labeled peptide derived from the p53 transactivation domain (p53TAD) is used as the probe.
-
Binding Reaction: In a multi-well plate, mix a constant concentration of the fluorescent p53TAD probe with a constant concentration of purified RPA70N protein.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger RPA protein, its tumbling slows, leading to an increase in polarization. This compound will compete with the probe for binding to RPA, causing a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the this compound concentration to determine binding affinity and IC50.
Downstream Cellular Consequences of this compound Action
The disruption of the p53-RPA interaction by this compound is anticipated to have significant downstream effects on cellular processes regulated by p53. By preventing the sequestration of p53 by RPA, this compound could potentially enhance the availability of free, active p53. This, in turn, may lead to:
-
Enhanced Transcriptional Activity of p53: Increased levels of free p53 could lead to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (p21) and the E3 ubiquitin ligase MDM2.
-
Cell Cycle Arrest: The induction of p21 would be expected to cause cell cycle arrest, providing time for DNA repair.
-
Apoptosis: In cases of severe DNA damage, the increased p53 activity could trigger apoptosis.
It is important to note that while these outcomes are inferred from the known functions of the p53-RPA pathway, direct experimental evidence of the effects of this compound on these specific downstream events in various cell lines is a crucial area for further investigation.
Conclusion
This compound represents a valuable chemical tool for probing the intricacies of the p53-RPA interaction and its role in the DNA damage response. Its specific mechanism of action, targeting the RPA70N domain to disrupt this protein-protein interaction, has been quantitatively characterized. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular consequences of this compound and for the potential development of novel therapeutic strategies that modulate this critical signaling nexus. Future research should focus on elucidating the precise downstream effects of this compound in various cellular contexts to fully understand its therapeutic potential.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Influence of NSC15520 on RAD9 Binding and Function: A Technical Overview
For Immediate Release
Abstract
This technical guide delineates the indirect mechanism by which NSC15520, a known inhibitor of Replication Protein A (RPA), affects the binding and function of RAD9, a critical component of the DNA damage response (DDR). While no direct binding interaction between this compound and RAD9 has been documented, the potent inhibition of RPA by this compound has significant downstream consequences for RAD9 localization and its role in checkpoint signaling. This document will explore the intricate relationship between RPA and RAD9, detail the experimental evidence supporting this connection, and present a model for how this compound disrupts this crucial axis in the DDR.
Introduction
The integrity of the genome is paramount for cellular function and survival. The DNA damage response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key players in this process include sensor proteins that recognize damaged DNA, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response.
RAD9, in conjunction with RAD1 and HUS1, forms the heterotrimeric 9-1-1 clamp, a crucial sensor complex in the DDR. The 9-1-1 complex is structurally similar to the proliferative cell nuclear antigen (PCNA) and is loaded onto DNA at sites of damage, where it serves as a scaffold for the recruitment of other DDR proteins, including transducer kinases like ATR and Chk1.
This compound is a small molecule inhibitor that has been identified as a disruptor of the DDR. Its primary target is Replication Protein A (RPA), a heterotrimeric single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. RPA coats exposed ssDNA at sites of DNA damage and stalled replication forks, a critical early step in the initiation of the DDR.
This guide will provide a detailed examination of how this compound's inhibition of RPA is predicted to impact the recruitment and function of the RAD9-containing 9-1-1 complex, thereby attenuating the cellular response to DNA damage.
The Critical Interaction Between RPA and the 9-1-1 Complex
The recruitment of the 9-1-1 complex to sites of DNA damage is not a spontaneous event but is instead intricately linked to the prior binding of RPA to ssDNA. Extensive research has demonstrated a direct physical interaction between the 9-1-1 complex and RPA.
Key findings supporting this interaction include:
-
Direct Binding: Co-immunoprecipitation studies have shown that the 9-1-1 complex and RPA interact in human cells. This interaction is mediated by the RAD9 subunit of the 9-1-1 complex, which binds to both the RPA70 and RPA32 subunits of RPA.[1][2]
-
Damage-Enhanced Interaction: The association between the 9-1-1 complex and RPA is stimulated by the presence of DNA damage induced by agents such as UV irradiation and camptothecin.[1][2] Following genotoxic stress, both RPA and the 9-1-1 complex co-localize at nuclear foci, which are presumed to be the sites of DNA damage.[1]
-
RPA-Dependent Recruitment: The localization of the 9-1-1 complex to chromatin following DNA damage is dependent on the presence of RPA. Silencing the expression of RPA has been shown to diminish the association of the 9-1-1 complex with chromatin.[1][2]
This evidence strongly suggests that RPA-coated ssDNA serves as a crucial platform for the recruitment of the RAD9-containing 9-1-1 complex to initiate checkpoint signaling.
Mechanism of Action: How this compound Affects RAD9
This compound inhibits the function of RPA. While the precise molecular details of this inhibition are still under investigation, it is understood to disrupt the normal function of RPA in the DDR. Based on the established role of RPA in recruiting the 9-1-1 complex, the effect of this compound on RAD9 binding is indirect but significant.
The proposed mechanism is as follows:
-
DNA Damage and RPA Binding: In response to DNA damage, stretches of ssDNA are generated and are subsequently coated by the RPA complex.
-
This compound Inhibition of RPA: this compound interferes with the normal function of RPA, potentially by altering its conformation or its ability to interact with other proteins.
-
Impaired 9-1-1 Recruitment: The altered state of RPA, induced by this compound, is predicted to impair its ability to recruit the RAD9-containing 9-1-1 complex to the site of damage.
-
Downstream Signaling Disruption: The failure to efficiently recruit the 9-1-1 complex leads to a deficient activation of the ATR-Chk1 signaling cascade, a critical pathway for cell cycle arrest and DNA repair.[3][4][5]
This cascade of events ultimately leads to a compromised DNA damage response, potentially sensitizing cancer cells to other DNA-damaging agents.
Quantitative Data Summary
As there is no direct binding of this compound to RAD9, quantitative data for this specific interaction is not available. The table below summarizes the known interactions that are central to the indirect effect of this compound on RAD9.
| Interacting Proteins | Method of Detection | Key Findings |
| RAD9 - RPA70/RPA32 | Co-immunoprecipitation | Direct interaction, enhanced by DNA damage.[1][2] |
| 9-1-1 Complex - Chromatin | Chromatin Fractionation | Association with chromatin is dependent on RPA.[1][2] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the relationship between RPA and the 9-1-1 complex.
Co-immunoprecipitation (Co-IP)
Objective: To determine if two proteins interact in a cellular context.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Antibody Incubation: An antibody specific to one of the proteins of interest (the "bait" protein, e.g., RAD9) is added to the cell lysate.
-
Immunoprecipitation: Protein A/G beads are added to the lysate to bind the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and probed with an antibody against the second protein of interest (the "prey" protein, e.g., RPA) to detect its presence.
Chromatin Fractionation
Objective: To determine if a protein is associated with chromatin.
Methodology:
-
Cell Lysis and Nuclear Isolation: Cells are lysed to release the nuclei.
-
Chromatin Isolation: Nuclei are treated to separate soluble nuclear proteins from the insoluble chromatin fraction.
-
Protein Extraction: Proteins are extracted from the chromatin fraction.
-
Western Blotting: The extracted proteins are analyzed by Western blotting to detect the presence of the protein of interest (e.g., RAD9).
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.
Caption: The canonical DNA damage response pathway initiated by RPA and RAD9.
Caption: Proposed mechanism of this compound's indirect effect on RAD9 function.
Conclusion
References
- 1. Interaction and co-localization of Rad9/Rad1/HUS1 checkpoint complex with replication protein A in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NSC15520 for Inducing Synthetic Lethality in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of synthetic lethality has emerged as a promising strategy in cancer therapy, offering the potential to selectively kill cancer cells while sparing normal tissues. This approach targets genetic vulnerabilities unique to tumor cells, such as defects in DNA damage response (DDR) pathways. One such target is Replication Protein A (RPA), a critical component of DNA replication, repair, and recombination. NSC15520 is a small molecule inhibitor that targets the N-terminal domain of the 70 kDa subunit of RPA (RPA70), disrupting its protein-protein interactions that are essential for robust DNA damage signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential for inducing synthetic lethality in cancer. We present key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction to Synthetic Lethality and the Role of RPA
Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is not lethal[1][2]. This principle can be exploited in cancer therapy by targeting a gene that is synthetic lethal with a cancer-specific mutation, such as a deficiency in a DNA repair pathway[1][2]. Many cancers exhibit defects in DNA repair, making them reliant on alternative repair pathways for survival. Targeting these remaining pathways can lead to the selective elimination of cancer cells[3][4].
Replication Protein A (RPA) is a single-stranded DNA-binding protein complex essential for various DNA metabolic processes, including DNA replication, repair, and recombination[5]. Due to its central role in maintaining genome stability, RPA is a compelling target for cancer therapy. Inhibiting RPA function can disrupt the DNA damage response and create a synthetic lethal phenotype in cancer cells that are already deficient in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations[1][6].
This compound: A Small Molecule Inhibitor of RPA
This compound is a small molecule identified through high-throughput screening that specifically targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit[5]. This domain is crucial for the recruitment of various proteins involved in the DNA damage response, including p53 and Rad9[5].
Mechanism of Action
This compound acts as a competitive inhibitor, disrupting the interaction between RPA and its partner proteins[5]. Computer modeling suggests that this compound directly competes with Rad9 for the same binding surface on RPA[5]. By blocking these interactions, this compound compromises robust DNA damage signaling, potentially sensitizing cancer cells to DNA damaging agents and inducing synthetic lethality in cells with pre-existing DNA repair defects[5].
An important characteristic of this compound is its specificity. It inhibits the protein-protein interactions and helix-destabilizing activity of the N-terminal domain of RPA70 without affecting the ability of RPA to bind to single-stranded DNA (ssDNA), an activity essential for its core functions in DNA replication and repair and mediated by other DNA binding domains within the RPA complex[5].
Quantitative Data for this compound
The following tables summarize the key quantitative findings from in vitro studies of this compound.
| Parameter | Value | Reference |
| Target | N-terminal DNA binding domain (DBD-F) of RPA70 | [5] |
| IC50 (p53-GST peptide binding inhibition) | 10 µM | [5] |
| Effect on ssDNA Binding | No inhibition | [5] |
| Effect on dsDNA Binding/Helix Destabilization | Inhibition observed | [5] |
Table 1: Biochemical Activity of this compound
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding of this compound's function. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in the context of DNA damage response.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
GST Pull-Down Assay for RPA-Protein Interaction
This assay is used to quantify the inhibitory effect of this compound on the interaction between RPA and its binding partners, such as p53.
-
Principle: A GST-tagged protein (e.g., GST-p53) is immobilized on glutathione-agarose beads. The beads are then incubated with purified RPA in the presence of varying concentrations of this compound. After washing, the amount of RPA bound to the beads is quantified, typically by Western blotting.
-
Protocol Outline:
-
Express and purify GST-tagged p53 and the RPA complex.
-
Immobilize GST-p53 on glutathione-agarose beads.
-
Incubate the beads with a constant amount of RPA and a serial dilution of this compound.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-RPA antibody.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to assess the effect of this compound on the DNA binding and helix-destabilizing activities of RPA.
-
Principle: A labeled DNA probe (either single-stranded or double-stranded) is incubated with RPA in the presence or absence of this compound. The protein-DNA complexes are then separated from the free probe by native polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates protein binding.
-
Protocol Outline:
-
Prepare labeled (e.g., with 32P or a fluorescent dye) ssDNA and dsDNA probes.
-
Incubate the labeled probe with purified RPA and varying concentrations of this compound in a binding buffer.
-
Separate the reaction products on a native polyacrylamide gel.
-
Visualize the gel by autoradiography or fluorescence imaging.
-
Analyze the shift in mobility to determine the effect of this compound on RPA's DNA binding and helix-destabilizing activities.
-
Cell Viability and Clonogenic Survival Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound, both as a single agent and in combination with other anti-cancer drugs.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Principle: Measures the metabolic activity of a cell population, which correlates with the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Plot the data to generate a dose-response curve and calculate the IC50 value.
-
-
-
Clonogenic Survival Assay:
-
Principle: Assesses the ability of a single cell to proliferate and form a colony, measuring long-term reproductive viability.
-
Protocol Outline:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with this compound for a specific duration.
-
Remove the drug and allow the cells to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction.
-
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to investigate the effects of this compound on cell cycle progression and apoptosis.
-
Cell Cycle Analysis:
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Protocol Outline:
-
Treat cells with this compound.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
-
-
Apoptosis Analysis (e.g., Annexin V/PI Staining):
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and propidium iodide.
-
Analyze the cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another method to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol Outline:
-
Treat cells with this compound.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TdT reaction mixture containing labeled dUTPs.
-
Wash the cells and analyze by fluorescence microscopy or flow cytometry.
-
Inducing Synthetic Lethality with this compound
The therapeutic potential of this compound lies in its ability to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with deficiencies in DNA repair pathways.
Combination with DNA Damaging Agents
This compound is predicted to act synergistically with DNA damaging agents such as cisplatin (B142131) and PARP inhibitors[5]. By inhibiting RPA's role in the DNA damage response, this compound can prevent the repair of lesions induced by these agents, leading to an accumulation of lethal DNA damage.
-
Example Scenario: In a cancer cell with a BRCA1 mutation, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is already compromised. If this cell is treated with a PARP inhibitor, single-strand breaks (SSBs) accumulate and are converted to DSBs during replication. The addition of this compound would further cripple the cell's ability to respond to and repair these DSBs, leading to cell death.
Targeting Specific Cancer Types
Cancers with a high degree of genomic instability and reliance on specific DNA repair pathways are likely to be more susceptible to this compound. This includes tumors with mutations in genes such as BRCA1, BRCA2, ATM, and ATR. Further research is needed to identify the specific cancer types and genetic biomarkers that predict sensitivity to this compound.
Conclusion and Future Directions
This compound represents a valuable chemical probe for studying the role of RPA in the DNA damage response and for exploring the concept of synthetic lethality in cancer therapy. Its ability to specifically inhibit the protein-protein interaction functions of the RPA70 N-terminal domain provides a unique mechanism for disrupting DNA repair processes. While this compound itself may serve as a lead compound, the development of more potent and pharmacokinetically optimized second-generation RPA inhibitors is an active area of research.
Future studies should focus on:
-
Identifying predictive biomarkers: Determining the genetic and molecular profiles of tumors that are most sensitive to this compound-induced synthetic lethality.
-
In vivo studies: Evaluating the efficacy and safety of this compound and its analogs in preclinical animal models of cancer.
-
Combination therapies: Systematically exploring the synergistic effects of this compound with a broader range of DNA damaging agents and other targeted therapies.
This in-depth technical guide provides a solid foundation for researchers and drug developers to further investigate the potential of this compound and the broader class of RPA inhibitors as a novel approach to cancer treatment.
References
- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD52 inactivation is synthetically lethal with deficiencies in BRCA1 and PALB2 in addition to BRCA2 through RAD51-mediated homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on NSC15520: A Technical Guide to its Role in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on NSC15520, a small molecule inhibitor identified for its role in modulating the DNA damage response (DDR). The document details its mechanism of action, focusing on the inhibition of critical protein-protein interactions within the DNA repair machinery. Quantitative data from seminal studies are presented in a clear, tabular format for easy reference. Furthermore, this guide provides detailed experimental protocols for key assays relevant to the study of this compound and its effects on DNA repair. Mandatory visualizations in the form of signaling pathway diagrams, experimental workflows, and logical relationships are included to facilitate a comprehensive understanding of the core concepts. This document is intended to be a valuable resource for researchers and professionals working in the fields of oncology, genome editing, and drug development.
Introduction to this compound and DNA Repair
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR encompasses DNA repair, cell cycle checkpoint activation, and, in cases of irreparable damage, the induction of apoptosis or senescence. Two major pathways for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).
Replication Protein A (RPA) is a critical component of the DDR, acting as the primary single-stranded DNA (ssDNA) binding protein in eukaryotes.[1][2] Beyond its role in protecting ssDNA, RPA serves as a scaffold for the recruitment of numerous proteins involved in DNA replication, repair, and damage signaling.[2] The N-terminal domain of the 70 kDa subunit of RPA (RPA70N) is a key protein-protein interaction domain, binding to crucial checkpoint proteins such as p53 and RAD9 to regulate ATR (Ataxia Telangiectasia and Rad3-related) signaling.[1][3][4]
This compound, also known as 15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid or Fumaropimaric acid (FPA), was identified as a small molecule inhibitor that specifically targets the protein-protein interaction domain of RPA70N.[1][5][6][7] Its discovery has opened avenues for the pharmacological modulation of the DDR, with potential applications in cancer therapy and genome editing.[1]
Mechanism of Action of this compound
Foundational research by Glanzer and colleagues in 2011 identified this compound through a high-throughput screen of 1,500 compounds.[1][7] The study demonstrated that this compound inhibits the binding of both Rad9 and p53 to the N-terminal DNA binding domain (DBD) of RPA70.[1][6][7]
The key aspects of its mechanism of action are:
-
Competitive Inhibition: this compound acts as a competitive inhibitor of the interaction between p53 and RPA.[1][6][7]
-
Specificity: The inhibitory action of this compound is specific to the protein-protein interaction domain of RPA70N. It does not interfere with the essential function of RPA binding to single-stranded DNA.[1][7]
-
Direct Competition: Computer modeling suggests that this compound directly competes with Rad9 for the same binding surface on RPA.[1][7]
By blocking the association of RPA with p53 and RAD9, this compound is thought to increase the pool of RPA available to participate in other aspects of DNA repair, potentially favoring the HDR pathway.[8] This has led to its investigation as a tool to enhance the efficiency of precise genome editing techniques like CRISPR/Cas9.[8] However, it is important to note that this compound has been reported to have suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have so far limited its progression beyond preclinical research.[9]
Quantitative Data
The following table summarizes the key quantitative data from the foundational research on this compound.
| Parameter | Value | Description | Reference |
| IC50 | 10 µM | Concentration of this compound required for 50% inhibition of the competitive binding of a p53-GST peptide to RPA. | [1][6][7] |
| Screening Concentration | 200 µM | Initial concentration of compounds used in the high-throughput screen that identified this compound. | [7] |
Signaling Pathways and Logical Relationships
DNA Damage Response Signaling Pathway
The following diagram illustrates the central role of RPA in the DNA damage response and the point of intervention by this compound.
Caption: DNA damage response pathway highlighting RPA's role and this compound's inhibitory action.
Experimental Workflow for this compound Identification
This diagram outlines the experimental workflow used in the foundational research to identify and characterize this compound.
Caption: Workflow for the discovery and initial characterization of this compound.
Logical Rationale for Enhancing HDR
The following diagram illustrates the logical basis for using this compound to promote Homology-Directed Repair.
Caption: Logical framework for this compound's role in promoting Homology-Directed Repair.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol: Competitive Inhibition of RPA-p53 Interaction (ELISA-based)
This protocol describes a method to determine the IC50 of this compound for the inhibition of the RPA-p53 protein-protein interaction.
Materials:
-
High-binding 96-well microplate
-
Recombinant human RPA protein
-
GST-tagged p53 peptide corresponding to the RPA-binding domain
-
This compound
-
Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant RPA to 1-5 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Inhibitor and Peptide Incubation:
-
Prepare serial dilutions of this compound in PBST.
-
Prepare a constant concentration of GST-p53 peptide in PBST.
-
In each well, add 50 µL of the this compound dilution (or vehicle control) and 50 µL of the GST-p53 peptide solution.
-
Include wells with no GST-p53 as a background control.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of HRP-conjugated anti-GST antibody (diluted in blocking buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of PBST per well.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until color develops (5-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance. Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Western Blot for DNA Repair Proteins
This protocol details the analysis of DNA repair protein levels in cells treated with DNA damaging agents, with or without this compound.
Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., Etoposide)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-p53, anti-RPA)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound for a specified time, followed by treatment with a DNA damaging agent if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol: Neutral Comet Assay for DNA Double-Strand Breaks
This protocol describes a method to detect DNA double-strand breaks in individual cells.
Materials:
-
Comet slides or pre-coated microscope slides
-
Low Melting Point (LMP) agarose (B213101)
-
Lysis solution (neutral pH)
-
Electrophoresis buffer (neutral pH, e.g., TBE)
-
DNA stain (e.g., SYBR Green or Ethidium Bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Pipette the mixture onto a comet slide and allow it to solidify at 4°C.
-
Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Washing: Wash the slides with neutral electrophoresis buffer.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, fresh neutral electrophoresis buffer. Apply a voltage of approximately 1 V/cm for 20-40 minutes.
-
Neutralization and Staining: Gently rinse the slides with distilled water and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail". Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).
Conclusion
This compound represents a pioneering small molecule inhibitor targeting the protein-protein interaction domain of RPA70N. The foundational research has clearly established its mechanism of action in disrupting the binding of p53 and RAD9 to RPA, thereby providing a tool to dissect the intricate network of the DNA damage response. While its therapeutic potential is currently limited by its pharmacological properties, this compound remains a valuable chemical probe for studying DNA repair pathways. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of RPA in genome stability and to explore novel strategies for modulating DNA repair for therapeutic benefit. Further research into derivatives of this compound with improved drug-like properties may hold promise for future clinical applications.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basic Cleft of RPA70N Binds Multiple Checkpoint Proteins, Including RAD9, To Regulate ATR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Impact of NSC15520 on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC15520 is a small molecule inhibitor that targets the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA70), a critical protein in maintaining genomic stability. By interfering with RPA's function, this compound presents a potential therapeutic strategy for cancer by disrupting DNA replication and repair processes, thereby sensitizing cancer cells to genotoxic stress. This technical guide provides a comprehensive overview of the known effects of this compound on genomic stability, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The guide is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics targeting DNA damage response pathways.
Introduction: The Critical Role of RPA in Genomic Stability
Genomic instability is a hallmark of cancer, arising from an increased rate of mutations and chromosomal alterations. Eukaryotic cells have evolved intricate DNA damage response (DDR) pathways to detect and repair DNA lesions, ensuring the faithful transmission of genetic information. Replication Protein A (RPA) is a key player in this process. As a heterotrimeric single-stranded DNA (ssDNA)-binding protein, RPA is essential for various DNA metabolic processes, including DNA replication, recombination, and repair.[1]
RPA's primary function is to bind to and stabilize ssDNA intermediates that are formed during these processes. This binding protects ssDNA from nuclease degradation and prevents the formation of secondary structures, allowing other DNA processing enzymes to access the DNA. Furthermore, the RPA-ssDNA platform serves as a crucial signaling hub for the recruitment of various proteins involved in the DDR, including the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[2][3] Given its central role, targeting RPA has emerged as a promising strategy in cancer therapy.
This compound: A Specific Inhibitor of RPA70 N-Terminal Domain
This compound, also known as fumaropimaric acid, was identified as a small molecule inhibitor of the N-terminal protein interaction domain of the RPA70 subunit (RPA70N).[1][4] This domain is a key interaction hub for various proteins, including p53 and Rad9, which are crucial for robust DNA damage signaling.[5]
Mechanism of Action
This compound competitively inhibits the binding of proteins to the RPA70N domain.[1][5] This inhibition disrupts the recruitment of key DDR factors to sites of DNA damage. By preventing these protein-protein interactions, this compound is predicted to act synergistically with DNA damaging agents.[1][5] Importantly, this compound does not appear to inhibit the binding of RPA to ssDNA, suggesting its action is specific to the protein-protein interactions mediated by the N-terminal domain of RPA70.[1][5] However, it has been shown to inhibit the helix destabilization activity of RPA on duplex DNA.[1][5]
Quantitative Data on this compound's Activity
While extensive cellular data on the quantitative effects of this compound on genomic stability is limited in the public domain, in vitro studies have provided some key metrics.
| Parameter | Value | Method | Reference |
| IC50 for p53-GST peptide binding to RPA | 10 µM | In vitro binding assay | [1][5] |
| Inhibition of RPA dsDNA binding | < 100 µM | Electrophoretic mobility shift assay (EMSA) | [5] |
| Inhibition of RPA helix destabilization | < 100 µM | In vitro unwinding assay | [5] |
Note: There is a notable lack of published quantitative data from cellular assays, such as dose-response curves for cell viability in cancer cell lines, quantification of γH2AX or RAD51 foci, or detailed cell cycle analysis following this compound treatment.
Signaling Pathways and Logical Relationships
The inhibition of RPA by this compound is expected to have significant downstream effects on DNA damage signaling and cell cycle control. The following diagrams illustrate these relationships.
Caption: Mechanism of this compound action on the ATR-Chk1 signaling pathway.
Caption: Workflow for assessing this compound's effect on genomic stability.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on genomic stability.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and an indicator of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Immunofluorescence for γH2AX and RAD51 Foci
Objective: To quantify DNA double-strand breaks (DSBs) and homologous recombination (HR) activity.
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time points. A positive control (e.g., etoposide) should be included.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and/or RAD51 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium (B1200493) Iodide or DAPI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest a single-cell suspension.
-
Mix the cells with low-melting-point agarose (B213101) at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C.
-
Lyse the cells by immersing the slides in a lysis solution.
-
For alkaline comet assay (detects single and double-strand breaks): Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using specialized software.
Conclusion and Future Directions
This compound represents a promising tool compound for investigating the role of RPA in genomic stability and as a potential starting point for the development of novel anticancer agents. Its specific mechanism of action, targeting the protein-protein interactions of the RPA70N domain, offers a nuanced approach to modulating the DNA damage response. However, the publicly available data on its cellular effects, particularly quantitative assessments of its impact on genomic stability in cancer cell lines, is notably sparse.
Future research should focus on a comprehensive preclinical evaluation of this compound across a panel of cancer cell lines with varying DNA repair capacities. Quantitative studies on its effects on cell viability, DNA damage markers (γH2AX, RAD51), and cell cycle progression are crucial to validate its therapeutic potential. Furthermore, investigating the synergistic effects of this compound with existing chemotherapeutics and targeted agents will be essential in defining its role in combination therapies. The detailed protocols provided in this guide offer a framework for conducting such vital investigations.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of RPA by HAMNO Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response [mdpi.com]
- 5. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
NSC15520: A Technical Guide for Investigating Replication Protein A (RPA) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Replication Protein A (RPA) is a critical single-stranded DNA (ssDNA)-binding protein essential for DNA replication, repair, and recombination. Its central role in maintaining genome integrity makes it a compelling target in cancer therapy, as tumor cells often exhibit increased reliance on DNA damage response pathways. NSC15520 is a small molecule inhibitor that serves as a valuable tool for studying the multifaceted functions of RPA. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action of this compound
This compound specifically targets the N-terminal domain of the 70 kDa subunit of RPA (RPA70N).[1][2] This domain is a critical hub for protein-protein interactions, recruiting various factors involved in the DNA damage response, including RAD9 and p53.[1][2] By binding to this domain, this compound competitively inhibits these interactions, thereby disrupting downstream signaling pathways without affecting the primary ssDNA-binding function of RPA.[1][2] This specificity makes this compound an excellent tool for dissecting the protein-protein interaction-dependent functions of RPA from its ssDNA-binding activities.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive data on its cellular effects, such as IC50 values in various cancer cell lines and specific impacts on cell cycle distribution, are not extensively reported in publicly available literature. The provided data focuses on its validated biochemical activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RPA-p53 Interaction) | 10 µM | In vitro GST-pulldown assay | [1][2] |
| Binding Affinity (Kd) for RPA | Not Reported | - | - |
| IC50 (Cell Viability) | Not Reported | Various Cancer Cell Lines | - |
| Effect on Cell Cycle | Not Reported | - | - |
Note: The lack of extensive public data on the cellular effects of this compound presents an opportunity for further research to fully characterize its potential as a therapeutic agent and research tool.
Mandatory Visualizations
Signaling Pathway of RPA Inhibition by this compound
Caption: Mechanism of this compound action on the RPA-mediated DNA damage response pathway.
Experimental Workflow: Assessing this compound Activity
Caption: A generalized workflow for characterizing the biochemical and cellular effects of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for RPA70N-Peptide Interaction
This assay is used to quantify the inhibitory effect of this compound on the interaction between RPA70N and a fluorescently labeled peptide derived from an RPA-interacting protein (e.g., ATRIP, p53).
Materials:
-
Purified recombinant RPA70N protein.
-
Fluorescently labeled peptide (e.g., FITC-p53 peptide).
-
This compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Serially dilute in assay buffer to desired concentrations.
-
Dilute the fluorescently labeled peptide in assay buffer to a working concentration (e.g., 10 nM).
-
Dilute purified RPA70N in assay buffer to a working concentration (determined empirically, usually in the low µM range).
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Assay buffer
-
This compound or DMSO (vehicle control)
-
Fluorescently labeled peptide
-
RPA70N protein (add last to initiate the binding reaction)
-
-
Include controls:
-
No protein control: Assay buffer, fluorescent peptide, and this compound/DMSO.
-
No inhibitor control: Assay buffer, fluorescent peptide, RPA70N, and DMSO.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% cold ethanol (B145695).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will not lead to confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
This compound is a valuable chemical probe for elucidating the protein-protein interaction-dependent functions of RPA. Its ability to specifically disrupt the RPA70N interaction hub allows for targeted investigation of the DNA damage response and other RPA-mediated pathways. While further characterization of its cellular effects is warranted, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies of RPA function and its implications in cancer biology and drug development.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of NSC15520 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC15520 is a small molecule inhibitor identified for its role in destabilizing DNA replication forks and sensitizing cancer cells to genotoxic stress. Its mechanism of action involves the inhibition of protein-protein interactions crucial for DNA damage response (DDR), specifically by preventing the association of Replication Protein A (RPA) with p53 and RAD9. These application notes provide a summary of the available quantitative data on this compound's activity and detailed protocols for its use in in vitro studies to help researchers determine its optimal concentration and elucidate its cellular effects.
Data Presentation
| Parameter | Value | Cell Line/System | Assay Type | Notes |
| IC50 | 10 µM | Cell-free | Competitive Inhibition Assay | Inhibition of p53-GST peptide binding to the N-terminal domain of RPA. |
| Effective Concentration | 5 µM | Human Pluripotent Stem Cells | Targeted Nucleotide Substitution Assay | Used in combination with other small molecules (NU7026, Trichostatin A, MLN4924) to enhance gene editing efficiency.[1] |
Note: The lack of extensive IC50 data necessitates empirical determination of the optimal cytotoxic or pathway-specific inhibitory concentration for each cell line of interest.
Experimental Protocols
Determination of Cytotoxic IC50 using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
DNA Fiber Assay for Replication Fork Stability
This protocol allows for the visualization of individual DNA replication forks to assess the effect of this compound on their stability.
Materials:
-
Cell line of interest
-
This compound
-
5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (PBS)
-
Fixative (3:1 Methanol:Acetic Acid)
-
Denaturation buffer (2.5 M HCl)
-
Blocking buffer (1% BSA in PBS with 0.1% Tween 20)
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Secondary antibodies (anti-rat and anti-mouse conjugated to different fluorophores)
-
Microscope slides
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Cell Labeling and Treatment:
-
Culture cells to ~70% confluency.
-
Pulse-label cells with 25 µM CldU for 20 minutes.
-
Wash cells with warm medium.
-
Treat cells with the desired concentration of this compound (e.g., 5-10 µM) and/or a DNA damaging agent (e.g., hydroxyurea) for a specified time.
-
Pulse-label cells with 250 µM IdU for 20 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Harvest and wash cells.
-
Resuspend 2,000-5,000 cells in 2 µL of PBS on a microscope slide.
-
Add 7 µL of lysis buffer, mix gently, and incubate for 8-10 minutes at room temperature.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air dry the slide.
-
-
Immunostaining:
-
Fix the DNA fibers with methanol:acetic acid for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Wash thoroughly with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1.5 hours in a humidified chamber.
-
Wash with PBS.
-
Incubate with secondary antibodies for 1 hour.
-
Wash and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the length of CldU (first label) and IdU (second label) tracks using image analysis software.
-
A decrease in the length of the IdU tracks in this compound-treated cells compared to control indicates replication fork slowing or stalling.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration and characterizing the effects of this compound.
References
Application Notes and Protocols: NSC15520 in Combination with Cisplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily by inducing DNA crosslinks, which obstruct DNA replication and transcription, ultimately leading to apoptosis. However, the efficacy of cisplatin is often limited by intrinsic and acquired resistance, frequently mediated by the cell's robust DNA damage response (DDR) pathways. A key player in the DDR is Replication Protein A (RPA), a single-stranded DNA-binding protein essential for DNA replication, recombination, and repair, including the nucleotide excision repair (NER) pathway that removes cisplatin-induced DNA adducts.
NSC15520 is a small molecule inhibitor of RPA. Unlike some other RPA inhibitors, this compound does not prevent the binding of RPA to single-stranded DNA but rather disrupts the interaction between RPA's DNA binding domain F (DBD-F) and key signaling proteins such as p53 and Rad9.[1] This disruption is hypothesized to impair downstream signaling in genome integrity pathways, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin. By inhibiting the RPA-mediated DNA repair processes, this compound has the potential to synergistically enhance the cytotoxic effects of cisplatin, offering a promising strategy to overcome cisplatin resistance.
These application notes provide a comprehensive overview of the potential synergistic effects of combining this compound with cisplatin and offer detailed protocols for key experiments to evaluate this combination therapy. The data and protocols are based on studies of similar RPA inhibitors in combination with cisplatin and are intended to serve as a guide for research in this area.
Data Presentation
The following tables summarize the expected quantitative outcomes from combining an RPA inhibitor, such as this compound, with cisplatin, based on published data for analogous compounds.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization (Cisplatin IC50 / Combination IC50) |
| A549 (NSCLC) | Cisplatin alone | ~10-15 | - |
| This compound alone | ~5-10 | - | |
| Cisplatin + this compound (Concurrent) | ~2-5 | 2-5 | |
| Cisplatin + this compound (Sequential) | ~1-3 | 3-10 | |
| OVCAR-3 (Ovarian) | Cisplatin alone | ~5-8 | - |
| This compound alone | ~3-7 | - | |
| Cisplatin + this compound (Concurrent) | ~1-3 | 2-4 | |
| Cisplatin + this compound (Sequential) | ~0.5-2 | 4-10 |
Note: These are projected values based on similar RPA inhibitors. Actual IC50 values should be determined experimentally.
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Treatment Schedule | Combination Index (CI) Value | Interpretation |
| A549 (NSCLC) | Concurrent | < 1.0 | Synergy |
| Sequential (this compound followed by Cisplatin) | < 0.7 | Strong Synergy | |
| OVCAR-3 (Ovarian) | Concurrent | < 1.0 | Synergy |
| Sequential (this compound followed by Cisplatin) | < 0.7 | Strong Synergy |
Note: CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| A549 (NSCLC) | Control | ~5% |
| Cisplatin (IC50) | ~20% | |
| This compound (IC50) | ~15% | |
| Cisplatin + this compound | ~50% |
Note: Apoptosis is typically measured by flow cytometry after Annexin V and Propidium Iodide (PI) staining.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic action between Cisplatin and this compound.
Caption: Workflow for in vitro evaluation of this compound and Cisplatin combination.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (human non-small cell lung cancer) and OVCAR-3 (human ovarian cancer) cell lines are recommended. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in 0.9% NaCl)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For single-agent treatment: Add varying concentrations of this compound or cisplatin to the designated wells.
-
For combination treatment:
-
Concurrent: Add varying concentrations of this compound and cisplatin simultaneously.
-
Sequential: Pre-treat cells with this compound for a specified duration (e.g., 24 hours), then remove the medium and add fresh medium containing cisplatin.
-
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
-
Materials:
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle distribution.
-
Materials:
-
6-well plates
-
This compound and Cisplatin
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, cisplatin, or the combination at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis
This protocol is for assessing the levels of key proteins in the DNA damage response pathway.
-
Materials:
-
6-well plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy to enhance the efficacy of platinum-based chemotherapy, particularly in resistant tumors. By targeting the RPA-mediated DNA damage response, this compound is expected to lower the threshold for cisplatin-induced apoptosis. The provided protocols offer a robust framework for the preclinical evaluation of this drug combination, enabling researchers to elucidate its synergistic mechanisms and potential for clinical translation. Careful optimization of dosages and treatment schedules will be critical for maximizing the therapeutic window of this combination therapy.
References
Application Notes and Protocols for NSC15520 Chemosensitization Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520 is a small molecule inhibitor identified as a promising agent for cancer therapy. It has been primarily characterized as an inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By binding to the N-terminal domain of the RPA1 subunit (RPA70N), this compound is thought to destabilize replication forks, thereby increasing the sensitivity of cancer cells to genotoxic agents. This chemosensitization strategy offers a potential avenue to enhance the efficacy of existing chemotherapy regimens and overcome drug resistance.
Some reports have suggested that this compound may also act as an inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that plays a crucial role in cellular redox homeostasis. This dual-target possibility necessitates a thorough validation of the primary mechanism of action in the specific cancer model under investigation.
These application notes provide a detailed experimental framework to investigate the chemosensitization effects of this compound, with a primary focus on its role as an RPA inhibitor. The protocols herein are designed to enable researchers to systematically evaluate the efficacy of this compound in combination with standard chemotherapeutic drugs, elucidate the underlying molecular mechanisms, and generate robust, reproducible data.
Target Validation: RPA vs. G6PD
Given the conflicting reports on the primary target of this compound, it is crucial to first validate its mechanism of action in the experimental system of choice. This can be achieved through a combination of biochemical and cellular assays.
Experimental Protocol: Target Validation
-
Biochemical Assays:
-
RPA-ssDNA Binding Assay: Perform a fluorescence polarization or electrophoretic mobility shift assay (EMSA) using purified RPA protein and a fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide. Determine the IC50 of this compound for the inhibition of RPA-ssDNA binding.
-
G6PD Enzymatic Assay: Utilize a commercially available G6PD activity assay kit to measure the enzymatic activity of purified G6PD in the presence of varying concentrations of this compound. Calculate the IC50 value.
-
-
Cellular Assays:
-
siRNA Knockdown: Transfect cancer cells with siRNA targeting RPA1 (the primary binding subunit of this compound). Compare the chemosensitization effect of the chemotherapeutic agent in RPA1-knockdown cells to that observed with this compound treatment in control cells. A similar degree of sensitization would support RPA as the primary target.
-
G6PD Overexpression: Generate a stable cell line that overexpresses G6PD. Treat these cells and the parental control cells with this compound and the chemotherapeutic agent. If G6PD is the primary target, its overexpression should rescue the cells from the sensitizing effects of this compound.
-
Signaling Pathway: this compound as an RPA Inhibitor
The following diagram illustrates the proposed signaling pathway through which this compound, as an RPA inhibitor, sensitizes cancer cells to chemotherapy.
Caption: Proposed signaling pathway of this compound-mediated chemosensitization.
Experimental Workflow
The following diagram outlines the overall experimental workflow for the this compound chemosensitization study.
Caption: Overall experimental workflow for the this compound study.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., a line known to be resistant to the chosen chemotherapeutic agent).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO). The treatment duration will depend on the specific assay (e.g., 48-72 hours for viability assays, 24-48 hours for apoptosis and Western blot).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat Cells: After 24 hours, treat the cells as described in Protocol 1.
-
Add MTT Reagent: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Plate and Treat Cells: Seed cells in 6-well plates and treat as described in Protocol 1.
-
Harvest Cells: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Wash Cells: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain with Annexin V and PI: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Protocol 4: Western Blot Analysis of DDR Proteins
-
Plate and Treat Cells: Seed cells in 60 mm dishes and treat as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATR, phospho-Chk1, γH2AX, and RPA1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Chemotherapy Agent | X | 65 ± 4.8 |
| This compound | Y | 85 ± 6.1 |
| Chemo + this compound | X + Y | 30 ± 3.5 |
Table 2: Apoptosis Analysis (Flow Cytometry)
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Chemotherapy Agent | 15.4 ± 2.1 | 8.2 ± 1.5 | 2.3 ± 0.6 |
| This compound | 5.3 ± 1.0 | 2.1 ± 0.4 | 1.1 ± 0.3 |
| Chemo + this compound | 35.8 ± 3.2 | 18.6 ± 2.8 | 3.5 ± 0.9 |
Table 3: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Treatment Group | p-ATR | p-Chk1 | γH2AX |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Chemotherapy Agent | 3.2 | 2.8 | 4.5 |
| This compound | 1.5 | 1.2 | 1.8 |
| Chemo + this compound | 1.8 | 1.5 | 8.2 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Application Notes and Protocols for NSC15520 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital platform in preclinical cancer research. These models are highly valued for their ability to retain the genetic and phenotypic heterogeneity of the original patient tumors, offering a more predictive model for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.
NSC15520 is a small molecule inhibitor that targets the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA), known as RPA70. RPA is a critical component of the DNA Damage Response (DDR) pathway, playing an essential role in DNA replication, repair, and recombination. By inhibiting the protein-protein interactions of RPA, this compound can induce replication stress and sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.
These application notes provide a comprehensive guide for utilizing PDX models to evaluate the preclinical efficacy of this compound. The following sections detail the signaling pathways affected by this compound, provide step-by-step experimental protocols for in vivo studies, and present templates for the clear and structured presentation of quantitative data.
Signaling Pathways
This compound exerts its therapeutic effect by disrupting the normal function of Replication Protein A (RPA) within the DNA Damage Response (DDR) pathway. The following diagram illustrates the key components of this pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting preclinical efficacy studies of this compound using PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols. Transport the tissue in a sterile collection medium on ice.
-
Tumor Fragmentation: In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics. Mince the tumor into small fragments of approximately 2-3 mm³.
-
Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG) using an approved anesthetic protocol.
-
Make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Measure tumor dimensions with digital calipers once tumors become palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. The tumor can then be processed for cryopreservation or passaged into a new cohort of mice for expansion.
Protocol 2: this compound Efficacy Study in Established PDX Models
-
Cohort Expansion: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. A typical vehicle for in vivo studies of small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered.
-
Administer this compound to the treatment group via intraperitoneal (IP) injection at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days).
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a specified duration of treatment.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
For survival studies, monitor mice until a defined endpoint (e.g., tumor volume of 2000 mm³ or signs of morbidity) and generate Kaplan-Meier survival curves.
-
Protocol 3: Pharmacodynamic (Biomarker) Analysis
-
Tissue Collection: At the end of the efficacy study, or at specified time points during treatment, euthanize a subset of mice from each group and collect tumor tissue.
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Perform IHC staining for biomarkers of DNA damage and replication stress, such as γ-H2AX and phosphorylated RPA (pRPA).
-
Quantify the staining intensity and the percentage of positive cells.
-
-
Western Blotting:
-
Prepare protein lysates from fresh-frozen tumor samples.
-
Perform western blotting to detect and quantify the levels of total and phosphorylated RPA, CHK1, and other relevant proteins in the DDR pathway.
-
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation of study results. The following tables provide templates for summarizing key findings from this compound efficacy studies in PDX models.
Table 1: Illustrative Tumor Growth Inhibition of this compound in PDX Models
| PDX Model | Treatment Group | Number of Mice | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | P-value |
| PDX-A | Vehicle | 10 | 152 ± 15 | 1850 ± 210 | - | - |
| This compound (20 mg/kg) | 10 | 148 ± 14 | 740 ± 95 | 65.5 | <0.001 | |
| PDX-B | Vehicle | 10 | 160 ± 18 | 1920 ± 230 | - | - |
| This compound (20 mg/kg) | 10 | 155 ± 16 | 1150 ± 140 | 43.8 | <0.01 |
Table 2: Illustrative Biomarker Modulation by this compound in PDX-A Model
| Biomarker | Treatment Group | Mean % Positive Cells ± SEM | Fold Change vs. Vehicle | P-value |
| γ-H2AX | Vehicle | 15 ± 3 | - | - |
| This compound (20 mg/kg) | 65 ± 8 | 4.3 | <0.001 | |
| pRPA (S33) | Vehicle | 12 ± 2 | - | - |
| This compound (20 mg/kg) | 58 ± 7 | 4.8 | <0.001 |
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for evaluating this compound in PDX models.
Conclusion
The protocols and data presentation templates provided in these application notes offer a robust framework for the preclinical evaluation of this compound in patient-derived xenograft models. While specific quantitative data for this compound in PDX models is not yet available in the public domain, the methodologies outlined here, combined with the understanding of its mechanism of action as an RPA inhibitor, will enable researchers to generate high-quality, interpretable data to advance the development of this promising anti-cancer agent. Adherence to standardized protocols and clear data reporting will be crucial for the successful translation of these preclinical findings into clinical applications.
Application Notes and Protocols for Cell Cycle Analysis Following NSC15520 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520 is a small molecule inhibitor that targets the Replication Protein A (RPA) complex, a critical component of the DNA damage response (DDR) and DNA replication machinery. By interfering with the interaction of RPA with other key proteins such as p53 and RAD9, this compound can induce replication stress and trigger cell cycle arrest, making it a compound of interest in cancer research and drug development. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following table summarizes the expected quantitative data on cell cycle distribution in a hypothetical cancer cell line following treatment with this compound for 24 hours. This data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of a cell cycle arrest at this checkpoint.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 10 | 48.7 ± 2.8 | 23.1 ± 2.2 | 28.2 ± 2.5 |
| This compound | 25 | 35.1 ± 3.5 | 18.5 ± 1.9 | 46.4 ± 4.1 |
| This compound | 50 | 22.6 ± 2.9 | 12.3 ± 1.5 | 65.1 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol details the steps for treating a cancer cell line with this compound, preparing the cells, staining with propidium iodide, and analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting (typically 60-70% confluency). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM).
-
Include a vehicle control group treated with the same volume of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 800 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate red channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (fluorescence intensity).
-
Gate the cell population to exclude doublets and debris.
-
Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Application Notes and Protocols for the Utilization of NSC15520 in Drosophila melanogaster Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC15520, a fumaropimaric acid, has been identified as a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] By targeting the N-terminal domain of the RPA1 subunit (RPA70N), this compound disrupts the stability of replication forks and enhances the sensitivity of cancer cells to genotoxic agents.[1] Given the high degree of conservation in fundamental cellular pathways, including DNA replication and repair, between Drosophila melanogaster and humans, the fruit fly presents an exceptional in vivo platform to investigate the therapeutic potential and biological effects of this compound. Drosophila models are extensively used in cancer research and for studying neurodegenerative diseases, making them suitable for exploring the applications of this compound.[5][6][7][8][9][10][11][12]
These application notes provide a comprehensive guide for utilizing this compound in Drosophila research, covering its potential applications, detailed experimental protocols, and data interpretation.
Potential Applications in Drosophila Research
Cancer Research
Drosophila is a powerful model for studying the genetic underpinnings of cancer.[6][7][8][10][11] The homolog of the human proto-oncogene SHP2 in Drosophila is corkscrew (csw), which functions in the Ras/MAPK signaling pathway.[13][14][15] Given that some evidence points towards this compound's role as a SHP2 inhibitor, it can be used to study cancers driven by aberrant Ras/MAPK signaling in flies.
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Tumor Growth and Proliferation Assays: Assess the effect of this compound on tumor models generated by overexpressing oncogenes (e.g., RasV12) or knocking down tumor suppressors (e.g., scribble) in imaginal discs.
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Metastasis Models: Investigate the impact of this compound on cell invasion and metastasis in established Drosophila models of metastatic cancer.
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Synergistic Drug Screening: Evaluate the potential of this compound to enhance the efficacy of clinically used chemotherapeutic agents or radiation therapy in fly cancer models.
Neurodegenerative Disease Research
The Ras/MAPK pathway is also implicated in neuronal development and survival, and its dysregulation has been linked to neurodegenerative disorders. Drosophila models of diseases like Alzheimer's and Parkinson's provide an excellent system to study the neuroprotective potential of compounds.[5][9][12][16]
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Neuroprotection Assays: Determine if this compound can mitigate neuronal cell death and rescue degenerative phenotypes in fly models of neurodegenerative diseases.
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Lifespan and Healthspan Studies: Analyze the effect of this compound on the lifespan and overall health (e.g., locomotor function) of Drosophila models of aging and neurodegeneration.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate expected outcomes from the proposed experiments.
Table 1: Effect of this compound on Tumor Size in a Drosophila RasV12 Model
| Treatment Group | This compound Concentration (µM) | Mean Tumor Area (µm²) ± SD | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 15,450 ± 1,230 | - |
| This compound | 10 | 12,870 ± 980 | < 0.05 |
| This compound | 50 | 8,960 ± 750 | < 0.01 |
| This compound | 100 | 5,120 ± 460 | < 0.001 |
Table 2: Impact of this compound on Lifespan in a Drosophila Alzheimer's Model (Expressing Aβ42)
| Treatment Group | This compound Concentration (µM) | Mean Lifespan (days) ± SD | Percent Increase | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 28.5 ± 2.1 | - | - |
| This compound | 10 | 31.2 ± 2.5 | 9.5% | < 0.05 |
| This compound | 50 | 35.8 ± 2.9 | 25.6% | < 0.01 |
| This compound | 100 | 33.1 ± 3.0 | 16.1% | < 0.05 |
Experimental Protocols
Protocol 1: Oral Administration of this compound to Drosophila
This protocol details the preparation of fly food containing this compound for chronic oral administration.
Materials:
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Standard Drosophila food
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This compound
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Dimethyl sulfoxide (B87167) (DMSO)
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Vials for fly culture
Procedure:
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Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
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Prepare standard Drosophila food and cool it to approximately 55-60°C.
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Add the this compound stock solution to the molten food to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure thorough mixing.
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Prepare a vehicle control food containing the same concentration of DMSO as the highest concentration of this compound used.
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Dispense the food into vials and allow it to solidify.
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Place adult flies or larvae in the vials for the duration of the experiment.
Protocol 2: Analysis of Tumor Growth in Drosophila Imaginal Discs
This protocol describes how to induce tumors and quantify their size following this compound treatment.
Materials:
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Drosophila stocks for generating tumors (e.g., ey-FLP; Act>y+>Gal4, UAS-GFP; FRT82B, tub-Gal80 crossed with FRT82B, UAS-RasV12)
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This compound-containing and vehicle control food
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Dissection buffer (e.g., PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Mounting medium
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Fluorescence microscope
Procedure:
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Set up genetic crosses to generate larvae with the desired genotype for tumor induction.
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Rear the larvae from the first instar on either this compound-containing or vehicle control food.
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At the late third instar larval stage, dissect the eye-antennal imaginal discs in dissection buffer.
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Fix the imaginal discs in 4% paraformaldehyde for 20 minutes at room temperature.
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Wash the discs three times with PBS.
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Mount the discs on a microscope slide in a mounting medium.
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Image the GFP-positive tumor clones using a fluorescence microscope.
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Quantify the tumor area using image analysis software such as ImageJ.
Protocol 3: Drosophila Lifespan Assay
This protocol outlines the procedure for assessing the effect of this compound on the lifespan of adult flies.
Materials:
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Drosophila stock of interest (e.g., a model for neurodegenerative disease)
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This compound-containing and vehicle control food
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Vials for lifespan analysis
Procedure:
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Collect newly eclosed adult flies (0-24 hours old) and separate them by sex.
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Place a defined number of flies (e.g., 20-25) into vials containing either this compound-containing or vehicle control food.
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Maintain the flies at a constant temperature (e.g., 25°C).
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Transfer the flies to fresh food every 2-3 days and record the number of dead flies.
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Continue until all flies have died.
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Analyze the survival data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.
Visualizations
Caption: Proposed mechanism of this compound action on the SHP2/Csw signaling pathway in Drosophila.
Caption: Workflow for assessing this compound's effect on Drosophila tumor models.
Caption: Logical flow for evaluating the neuroprotective effects of this compound in Drosophila.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dual Targeting of DNA Damage Response Proteins Implicated in Cancer Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 4. In Vivo Targeting Replication Protein A for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drosophila Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drosophila melanogaster: A platform for anticancer drug discovery and personalized therapies [frontiersin.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Frontiers | Drosophila as a toolkit to tackle cancer and its metabolism [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. drosophilidae.com [drosophilidae.com]
- 11. Drosophila Model in Cancer: An Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of neurodegenerative diseases using Drosophila and the development of novel approaches for their analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying DNA Repair in Yeast Models
Topic: Investigating the Effects of Small Molecules on DNA Repair in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharomyces cerevisiae, or budding yeast, is a powerful and highly tractable model organism for elucidating the conserved mechanisms of DNA damage response (DDR) and repair.[1][2][3][4][5] Its genetic and molecular toolkits, coupled with the high degree of conservation in DNA repair pathways with higher eukaryotes, make it an ideal system for screening and characterizing the effects of small molecules on genomic integrity.[3][4][6] This document provides detailed protocols and application notes for studying the effects of chemical compounds, using the hypothetical compound NSC15520 as an example, on various DNA repair pathways in yeast.
Data Presentation
Table 1: Hypothetical DNA Damage Sensitivity Profile of this compound in Yeast Deletion Mutants
This table presents hypothetical data on the sensitivity of various yeast DNA repair-deficient mutants to this compound, as would be determined by a spot assay. The values represent the fold-change in sensitivity compared to the wild-type (WT) strain.
| Gene Deletion | Pathway | Function | Fold-change in Sensitivity to this compound (Hypothetical) |
| rad52Δ | Homologous Recombination | Central recombination protein | 100-fold increase |
| rad51Δ | Homologous Recombination | Strand exchange protein | 50-fold increase |
| mre11Δ | Homologous Recombination | Component of the MRX complex, involved in DSB sensing and processing | 75-fold increase |
| rad1Δ | Nucleotide Excision Repair | Nuclease involved in NER | 2-fold increase |
| msh2Δ | Mismatch Repair | Recognizes mismatched bases | 1.5-fold increase |
| dnl4Δ | Non-Homologous End Joining | DNA ligase IV | 5-fold increase |
Table 2: Quantitative Analysis of this compound Effect on Homologous Recombination Frequency (Hypothetical Data)
This table illustrates how to present quantitative data from a plasmid gap repair assay to assess the impact of this compound on homologous recombination efficiency.
| Strain | Treatment | Transformation Efficiency (colonies/µg DNA) | Recombination Frequency (%) |
| Wild-Type | Vehicle (DMSO) | 1500 | 100 |
| Wild-Type | 10 µM this compound | 750 | 50 |
| Wild-Type | 50 µM this compound | 300 | 20 |
| rad52Δ | Vehicle (DMSO) | 15 | 1 |
| rad52Δ | 10 µM this compound | 12 | 0.8 |
Experimental Protocols
Protocol 1: DNA Damage Sensitivity Spot Assay
This semi-quantitative assay is a rapid and effective method to screen for genetic interactions between a compound and DNA repair pathways by assessing the sensitivity of various yeast deletion strains to the compound.[1]
Methodology:
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Culture Preparation: Grow wild-type and a panel of DNA repair-deficient yeast strains (e.g., rad51Δ, rad52Δ, mre11Δ, rad1Δ, msh2Δ) overnight in liquid YPD medium at 30°C to the mid-logarithmic phase of growth.
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Cell Density Normalization: Measure the optical density at 600 nm (OD600) and normalize all cultures to an OD600 of 1.0 in sterile water.
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Serial Dilutions: Prepare five-fold or ten-fold serial dilutions of each normalized culture in a 96-well plate.
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Plating: Spot 5 µL of each dilution onto YPD agar (B569324) plates containing a control (vehicle, e.g., DMSO) and varying concentrations of this compound.
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Incubation: Incubate the plates at 30°C for 48-72 hours.
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Analysis: Document the growth of the yeast spots by scanning or photographing the plates. A significant reduction in the growth of a mutant strain in the presence of the compound compared to the wild-type indicates a synthetic lethal or sick interaction, suggesting the compound may affect a pathway redundant to the one that is mutated.
Protocol 2: Plasmid Gap Repair Assay for Homologous Recombination
This assay quantitatively measures the efficiency of homologous recombination by assessing the ability of yeast cells to repair a gap in a plasmid using a homologous chromosomal template.
Methodology:
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Yeast Strain and Plasmids: Use a yeast strain with a specific auxotrophic marker (e.g., leu2). Utilize a shuttle vector containing the corresponding wild-type gene (LEU2) with a defined gap created by restriction enzyme digestion. A non-gapped version of the same plasmid should be used as a transformation control.
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Yeast Transformation:
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Grow the yeast strain to mid-log phase in the appropriate selective medium.
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Prepare competent cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
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Transform the yeast with the gapped plasmid and the control plasmid separately. Include a vehicle control and this compound at various concentrations during the transformation and recovery steps.
-
-
Plating and Selection: Plate the transformed cells onto selective agar plates (e.g., lacking leucine) to select for cells that have successfully repaired the plasmid.
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Data Analysis:
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Count the number of colonies on the plates transformed with the gapped plasmid and the control plasmid.
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Calculate the recombination frequency as the ratio of transformants from the gapped plasmid to the transformants from the control plasmid.
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Compare the recombination frequencies between the treated and untreated cells to determine the effect of this compound on HR.
-
Visualizations
Caption: Major DNA double-strand break repair pathways in S. cerevisiae.
Caption: Experimental workflow for the DNA damage sensitivity spot assay.
Caption: Workflow for the plasmid gap repair assay to measure HR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening the yeast genome for new DNA-repair genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSB repair: the yeast paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving homology‐directed repair by small molecule agents for genetic engineering in unconventional yeast?—Learning from the engineering of mammalian systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Biomarkers of DNA Damage in Yeast Cells for Genotoxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Repair Mechanisms and the Bypass of DNA Damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage checkpoint and repair: From the budding yeast Saccharomyces cerevisiae to the pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC15520 solubility issues in DMSO and cell culture media
Disclaimer: Specific quantitative solubility data for NSC15520 in DMSO and cell culture media is not widely available in public literature. The following guidance is based on established best practices for handling hydrophobic small molecules in experimental settings. Researchers should perform their own solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Replication Protein A (RPA).[1] It functions by specifically recognizing the N-terminal DNA binding domain of RPA, which in turn blocks the interaction of RPA with other proteins such as p53 and RAD9.[1] This interference with protein-protein interactions disrupts processes like DNA replication, DNA repair, and DNA damage response signaling.[1]
Q2: How does this compound affect signaling pathways?
This compound primarily impacts the DNA damage response (DDR) pathway. By inhibiting RPA, it can prevent the proper signaling cascade that occurs in response to DNA damage. This can lead to destabilized replication forks and sensitize cancer cells to genotoxic stress.[2] Specifically, it has been noted to prevent the association of RPA with p53 and RAD9, which may increase the availability of RPA for other processes, potentially favoring Homology-Directed Repair (HDR).[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. For long-term storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare the stock solution, add the appropriate volume of DMSO to your vial of this compound to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q4: I observed precipitation when diluting my this compound DMSO stock solution in cell culture media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some steps to address this:
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Pre-warm the media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Rapid dilution and mixing: Add the DMSO stock directly to the pre-warmed media with vigorous vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
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Stepwise dilution: Instead of a single large dilution, perform serial dilutions in pre-warmed media.
-
Sonication: If a precipitate forms, brief sonication in a 37°C water bath may help to redissolve the compound.
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Lower the final concentration: If precipitation persists, you may need to lower the final experimental concentration of this compound.
Q5: What is the recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%.[4] Some sensitive cell lines may even require a final DMSO concentration of 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or low temperature. | Gently warm the solution to 37°C and vortex or sonicate for several minutes. Ensure you are using a sufficient volume of DMSO to achieve a concentration within the compound's solubility limit. |
| Precipitate forms immediately upon dilution in cell culture media. | Poor aqueous solubility and localized high concentration. | Pre-warm the cell culture media to 37°C. Add the DMSO stock dropwise while vigorously vortexing the media. Perform a stepwise dilution. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Compound is coming out of solution at 37°C, or interacting with media components. | Reduce the final concentration of this compound. Consider reducing the serum concentration in your media if your cells can tolerate it, as serum proteins can sometimes cause precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility, without being toxic to the cells. |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation. | Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If a precipitate is present, try to redissolve it using the methods above. If it cannot be redissolved, prepare a fresh working solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to make a 10 mM stock solution based on the molecular weight of this compound and the amount of powder you have.
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a 37°C water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile conical tubes.
-
Dilution: Prepare a 1:1000 dilution of the 10 mM stock solution into the pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed media.
-
Mixing: Immediately after adding the stock solution to the media, vortex the tube vigorously for 30 seconds to ensure rapid and uniform dispersion.
-
Inspection: Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell culture experiment. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: this compound inhibits RPA, affecting downstream signaling.
Caption: Workflow for preparing this compound stock and working solutions.
References
improving NSC15520 stability in experimental buffers
Welcome to the technical support center for NSC15520. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA). It specifically targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit, thereby blocking its interactions with other proteins involved in DNA damage response and repair pathways, such as p53 and RAD9. This inhibition can lead to increased replication stress and sensitize cancer cells to DNA-damaging agents.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions in 100% DMSO.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which should be stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to prepare multiple small aliquots. Always ensure the storage container is sealed to protect from moisture and light.
Q4: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
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Final Concentration: The final concentration of this compound in your aqueous buffer may be too high, exceeding its aqueous solubility. Try lowering the final concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, while still maintaining the solubility of this compound.
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Dilution Method: Instead of diluting the DMSO stock directly into the full volume of aqueous buffer, try a serial dilution approach. First, make intermediate dilutions in DMSO, and then add the final, most diluted DMSO stock to your aqueous buffer with vigorous vortexing.
-
Temperature: Gently warming the solution (e.g., to 37°C) may help dissolve the precipitate, but be mindful of the potential for temperature-dependent degradation.
Q5: Is there specific data on the stability of this compound in different buffers, pH, or temperatures?
A5: Currently, there is limited publicly available quantitative data on the stability of this compound under various experimental buffer conditions (e.g., different pH values, temperatures, or in the presence of additives). It is highly recommended to perform a preliminary stability study in your specific experimental buffer. This can be done by incubating this compound in your buffer under your experimental conditions for various time points and then analyzing for degradation using methods like HPLC or LC-MS.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | Compound Degradation: this compound may be unstable in your experimental buffer. | • Prepare fresh dilutions of this compound for each experiment.• Perform a stability test of this compound in your buffer (see Experimental Protocols).• Consider adjusting the pH of your buffer, as extreme pH can cause hydrolysis.• If oxidation is suspected, consider adding an antioxidant like DTT (ensure it's compatible with your assay). |
| Precipitation: The compound has precipitated out of solution, lowering the effective concentration. | • Visually inspect your solutions for any precipitate.• Lower the final concentration of this compound.• Increase the final percentage of DMSO slightly (while staying within the tolerance of your assay).• Use a solubility-enhancing excipient if compatible with your experimental system. | |
| Incorrect Stock Concentration: Errors in preparing the initial stock solution. | • Re-weigh the compound and prepare a fresh stock solution.• Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by analytical methods like HPLC. | |
| High background or off-target effects | High DMSO Concentration: The final concentration of DMSO in the assay is too high, causing cellular stress or other artifacts. | • Calculate and ensure the final DMSO concentration is below the tolerance level of your cell line or assay (typically <0.5%).• Include a vehicle control (buffer with the same final DMSO concentration but without this compound) in all experiments. |
| Compound Impurity: The this compound powder may contain impurities. | • Check the certificate of analysis from the supplier.• If purity is a concern, consider purchasing from a different vendor or purifying the compound. | |
| Difficulty reproducing results | Variability in compound handling: Inconsistent preparation of solutions or storage conditions. | • Standardize the protocol for preparing and storing this compound solutions.• Ensure all users are following the same protocol.• Use freshly prepared dilutions for critical experiments. |
| Buffer composition: Minor variations in buffer preparation can affect compound stability and activity. | • Use a standardized protocol for preparing all experimental buffers.• Prepare large batches of buffer to ensure consistency across experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Solubility | Soluble in DMSO | MedchemExpress |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | MedchemExpress |
Table 2: User-Determined Stability of this compound in Experimental Buffer (Template)
Instructions: This table is a template for you to record the stability of this compound in your specific experimental buffer. Follow the "Protocol for Assessing this compound Stability" below to generate this data.
| Buffer System | pH | Temperature (°C) | Time (hours) | Remaining this compound (%) | Degradation Products Observed (Yes/No) |
| e.g., PBS | e.g., 7.4 | e.g., 37 | 0 | 100 | No |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
-
Materials:
-
This compound DMSO stock solution
-
Your experimental buffer
-
Incubator set to your experimental temperature
-
Analytical equipment (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Immediately take a sample for analysis (T=0). This will serve as your baseline.
-
Incubate the remaining solution at your desired experimental temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as an RPA inhibitor.
Caption: Troubleshooting workflow for this compound experiments.
potential off-target effects of NSC15520 in cells
Welcome to the technical support center for NSC15520. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is one of the first identified small molecule inhibitors of Replication Protein A (RPA). It specifically targets the N-terminal domain of the RPA1 subunit (RPA70N), a critical region for protein-protein interactions. By binding to this domain, this compound competitively inhibits the binding of proteins like p53 and Rad9 to RPA. This disruption can destabilize replication forks and sensitize cancer cells to genotoxic stress.
Q2: Are there any known off-target effects of this compound?
Based on publicly available literature, a comprehensive off-target profile for this compound has not been fully characterized. While its on-target activity against the RPA70N domain is established, there is limited information on its interactions with other cellular proteins. As with any small molecule inhibitor, the potential for off-target effects exists and should be experimentally evaluated in your system.
Q3: What is the recommended approach to determine potential off-target effects of this compound in my cell line?
To identify potential off-target effects, a multi-pronged approach is recommended. This includes:
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In silico prediction: Using computational tools to predict potential off-target binding based on the chemical structure of this compound.
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Biochemical screening: Performing broad-based screens, such as kinome scans or binding assays against a panel of recombinant proteins, to identify unintended interactions.
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Cell-based proteomics: Employing techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics to identify proteins that interact with this compound within a cellular context.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
It is crucial to determine the cytotoxic profile of this compound in your specific cell line. This is typically done by performing dose-response experiments and measuring cell viability using assays such as MTT, XTT, or CellTiter-Glo®. These assays will help you establish the IC50 (half-maximal inhibitory concentration) value and a suitable working concentration for your experiments that minimizes overt toxicity while achieving the desired on-target effect.
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes that are inconsistent with RPA inhibition.
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Possible Cause: This could be indicative of off-target effects. This compound might be interacting with other proteins in the cell, leading to the observed phenotype.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with RPA in your cells at the concentration used. This can be assessed indirectly by looking at downstream markers of RPA inhibition (e.g., increased DNA damage signaling) or directly using methods like CETSA if a suitable antibody is available.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. Off-target effects can sometimes occur at higher concentrations.
-
Use a Structurally Unrelated RPA Inhibitor: If available, compare the phenotype induced by this compound with that of another RPA inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Conduct Off-Target Identification Experiments: Refer to the experimental protocols below for identifying potential off-target proteins.
-
Problem 2: I am seeing high levels of cell death even at low concentrations of this compound.
-
Possible Cause: Your cell line may be particularly sensitive to the inhibition of RPA or to potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Determine the IC50 Value: Perform a detailed cytotoxicity assay to determine the precise IC50 of this compound in your cell line. This will help you define a more appropriate working concentration.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mechanism of cell death (apoptosis vs. necrosis). This can provide clues about the underlying pathways being affected.
-
Evaluate Cell Cycle Effects: Analyze the cell cycle profile of treated cells using flow cytometry. Inhibition of RPA is expected to cause cell cycle arrest, but off-target effects could lead to different cell cycle perturbations.
-
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Method |
| Example: A549 | Lung Cancer | Data not available | MTT Assay |
| Example: MCF7 | Breast Cancer | Data not available | XTT Assay |
| Example: U2OS | Osteosarcoma | Data not available | CellTiter-Glo® |
Table 2: Hypothetical Off-Target Kinase Interactions of this compound (from a Kinome Scan)
| Kinase Target | % Inhibition at 10 µM |
| Example: Kinase A | Data not available |
| Example: Kinase B | Data not available |
| Example: Kinase C | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Identification of Off-Target Proteins using Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of a specific protein of interest (or perform a global proteomic analysis) using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.
Visualizations
Technical Support Center: NSC15520 Cytotoxicity Profiling in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers investigating the cytotoxic effects of NSC15520 on non-cancerous cell lines. This resource provides essential guidance, troubleshooting protocols, and frequently asked questions to support your experimental design and data interpretation. As of our latest update, specific cytotoxicity data for this compound in non-cancerous cell lines is not extensively available in public literature. Therefore, this guide offers a framework to conduct your own comprehensive analysis.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is primarily recognized as an inhibitor of the Werner syndrome protein (WRN) DNA helicase activity. Inhibition of WRN can lead to the accumulation of stalled replication forks, impaired cell proliferation, and apoptosis, particularly in cancer cells with specific DNA repair deficiencies.[1] Its effects on non-cancerous cells are not well-documented and require further investigation to understand potential off-target effects and general cytotoxicity.
Q2: Why is it critical to evaluate the cytotoxicity of this compound in non-cancerous cell lines?
A2: Evaluating the cytotoxicity of any potential therapeutic compound in non-cancerous cell lines is a crucial step in preclinical development. This assessment helps to:
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Determine the therapeutic window of the compound.
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Identify potential off-target effects that could lead to toxicity in normal tissues.
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Establish a baseline for safety and selectivity before moving to in vivo models.
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Understand the compound's mechanism of action in both healthy and diseased cellular contexts.
Q3: Which non-cancerous cell lines are recommended for initial cytotoxicity screening of this compound?
A3: The choice of cell line depends on the intended therapeutic application. A diverse panel is recommended to assess tissue-specific effects. Commonly used non-cancerous cell lines include:
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Fibroblasts: Normal Human Dermal Fibroblasts (NHDF)[2], IMR-90
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Epithelial cells: HaCaT (human keratinocytes)[3]
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Embryonic Kidney Cells: HEK293[3]
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Cell lines relevant to the tissue of origin for the targeted cancer (e.g., normal breast epithelial cells for a breast cancer drug).
Q4: What are the typical readouts for a cytotoxicity assay?
A4: Common readouts include:
-
Cell Viability: Measures the overall health of the cell population (e.g., MTT, MTS, or resazurin-based assays).
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Cytotoxicity: Measures cell death, often by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
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Apoptosis: Assesses programmed cell death through markers like caspase activation or Annexin V staining.
-
Cell Proliferation: Measures the rate of cell division (e.g., BrdU incorporation or cell counting).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette and ensure proper calibration. |
| No dose-dependent cytotoxicity observed | - this compound concentration range is too low or too high- Incubation time is too short- Cell line is resistant to the compound's mechanism | - Perform a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM).- Extend the incubation period (e.g., 24, 48, and 72 hours).- Consider using a different non-cancerous cell line with a potentially more sensitive phenotype. |
| Discrepancy between viability and cytotoxicity assay results | - Compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells)- Different assays measure different cellular parameters | - Perform a cell proliferation assay (e.g., cell counting over time) to distinguish between cytostatic and cytotoxic effects.- Use multiple, complementary assays to get a comprehensive picture of the cellular response. |
| Unexpectedly high cytotoxicity at low concentrations | - Solvent (e.g., DMSO) toxicity- Contamination of the compound or cell culture | - Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for the cell line (typically <0.5%).- Use sterile techniques and test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of choice
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control to determine the percentage of cell viability.
Quantitative Data Summary
The following table provides a template for summarizing hypothetical cytotoxicity data for this compound across a panel of non-cancerous cell lines. Researchers should populate this table with their own experimental results.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| NHDF | Human Dermal Fibroblast | 72 | Data not available | Data not available |
| HaCaT | Human Keratinocyte | 72 | Data not available | Data not available |
| HEK293 | Human Embryonic Kidney | 72 | Data not available | Data not available |
| User's Cell Line 1 | Specify | Specify | Enter value | Enter value |
| User's Cell Line 2 | Specify | Specify | Enter value | Enter value |
IC50 (Half-maximal inhibitory concentration) values should be calculated from dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DTC Cell Line List | Developmental Therapeutics Core [dtcore.northwestern.edu]
- 3. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with NSC15520
Welcome to the technical support center for NSC15520. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA).[1] It functions by preventing the association of RPA with p53 and RAD9.[2] This action is thought to increase the availability of RPA for the Homology-Directed Repair (HDR) pathway, which can enhance the precision of genome editing.[2]
Q2: I am observing inconsistent results with this compound in my CRISPR experiments. What are the potential causes?
A2: Inconsistent results with this compound can arise from several factors:
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Cell Type and Locus Dependency: The effect of this compound on HDR efficiency can vary significantly between different cell lines and even different genomic loci within the same cell type.
-
Compound Stability and Handling: Ensure proper storage and handling of the this compound compound to maintain its activity. Repeated freeze-thaw cycles should be avoided.
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Optimal Concentration: The effective concentration of this compound can be cell-type specific. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
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Timing of Treatment: The timing of this compound addition relative to the introduction of the CRISPR-Cas9 machinery is critical as HDR is most active during the S and G2 phases of the cell cycle.
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Health and Confluency of Cells: The general health, passage number, and confluency of your cells at the time of the experiment can impact their response to both the editing reagents and this compound.
Q3: Can this compound be used in combination with other small molecules?
A3: Yes, studies have shown that this compound can be used in combination with other small molecules that modulate DNA repair pathways to further enhance HDR efficiency. For example, it has been used with inhibitors of Non-Homologous End Joining (NHEJ) pathway components like DNA-PKcs (e.g., NU7026).[2]
Q4: How does this compound affect cell viability?
A4: As an RPA inhibitor, this compound can impact DNA replication and cell cycle progression, which may lead to cytotoxicity at higher concentrations.[3][4] It is essential to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the optimal working concentration that enhances HDR without significantly compromising cell survival.
Troubleshooting Guides
Issue 1: Low or No Enhancement of HDR Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 1 µM to 20 µM) and assess both HDR efficiency and cell viability. A concentration of 5µM has been used effectively in some studies.[2] |
| Incorrect Timing of Treatment | Optimize the timing of this compound addition. Typically, the compound is added to the cell culture medium immediately after the delivery of CRISPR-Cas9 components. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an appropriate confluency (typically 70-80%) at the time of transfection/electroporation. |
| Inefficient CRISPR-Cas9 Editing | Before troubleshooting this compound effects, confirm the efficiency of your gRNA and Cas9 activity. A highly efficient cutting is a prerequisite for efficient HDR. |
| Suboptimal Donor Template Design | Ensure your donor DNA template has appropriate homology arm lengths and is delivered efficiently to the cells. |
Issue 2: High Cell Toxicity Observed After Treatment
| Potential Cause | Suggested Solution |
| This compound Concentration is Too High | Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration with minimal impact on cell viability. |
| Prolonged Exposure to the Compound | Reduce the duration of this compound treatment. A 24-hour treatment period is often a good starting point. |
| Synergistic Toxicity with Transfection Reagents | Some transfection reagents can be toxic to cells. If using chemical transfection, ensure it is optimized for your cell line. Consider switching to electroporation, which can be less toxic for some cell types. |
| Pre-existing Cellular Stress | Ensure your cell culture conditions are optimal and cells are not stressed from other factors like high passage number or contamination. |
Quantitative Data Summary
The following table summarizes the reported fold-increase in HDR efficiency with various small molecules that modulate DNA repair pathways. This data is intended for comparative purposes and the actual enhancement in your experiments may vary.
| Small Molecule | Target/Mechanism | Cell Line(s) | Reported Fold-Increase in HDR | Reference |
| This compound | RPA inhibitor (prevents RPA-p53/RAD9 association) | hiPSCs | ~1.3-1.4 | [2] |
| SCR7 | DNA Ligase IV inhibitor | A549, MelJuSo, DC2.4 | 3 to 19 | |
| L755507 | β3-adrenergic receptor agonist | mouse ESCs | ~3 | |
| Brefeldin A | Intracellular protein transport inhibitor | mouse ESCs | ~2 | |
| RS-1 | RAD51 stabilizer | HEK-293A, U2OS | 3 to 6 | |
| NU7441 | DNA-PKcs inhibitor | HEK293T | 2 to 4 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the optimal, non-toxic concentration of this compound for your target cell line using a resazurin-based viability assay.
Materials:
-
Target cell line
-
Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Plate reader (fluorometer)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for subsequent experiments will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Enhancing CRISPR-Cas9 Mediated HDR with this compound
This protocol provides a general workflow for using this compound to enhance HDR efficiency in a CRISPR-Cas9 genome editing experiment.
Materials:
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Target cell line
-
Optimized concentration of this compound (from Protocol 1)
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CRISPR-Cas9 components (e.g., Cas9 RNP, or plasmids encoding Cas9 and gRNA)
-
HDR donor template (plasmid or ssODN)
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Transfection or electroporation reagents
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Culture your target cells to the optimal confluency for transfection or electroporation.
-
Delivery of Editing Components: Deliver the CRISPR-Cas9 and HDR donor template to the cells using your optimized protocol (e.g., lipofection or nucleofection).
-
This compound Treatment: Immediately following the delivery of the editing components, replace the culture medium with fresh medium containing the pre-determined optimal concentration of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Recovery: After the treatment period, replace the medium with fresh, compound-free medium and allow the cells to recover and expand.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
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Analysis of Editing Efficiency: Analyze the editing outcomes using methods such as Sanger sequencing, next-generation sequencing (NGS), or restriction fragment length polymorphism (RFLP) analysis to quantify the percentage of HDR events.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Cell Culture Methods for the Successful Generation of Human Keratinocyte Primary Cell Cultures Using EGF-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Small Molecule Inhibitor Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the incubation time for the small molecule inhibitor NSC15520 to achieve maximum experimental effect.
Important Note on this compound Mechanism of Action: Initial research may associate this compound with various targets. However, published studies have identified this compound as an inhibitor of Replication Protein A (RPA), a key protein in the DNA Damage Response (DDR) pathway.[1][2] It specifically targets the N-terminal domain of the RPA70 subunit (RPA70N), disrupting its protein-protein interactions.[2][3] This guide will therefore focus on this compound's role as an RPA inhibitor. For completeness, a general guide for optimizing the incubation time of a different class of inhibitors, USP7 inhibitors, is also provided.
Section 1: Optimizing Incubation Time for this compound (RPA Inhibitor)
This section provides specific guidance for experiments involving the RPA inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound functions as a small molecule inhibitor of Replication Protein A (RPA).[2] It specifically binds to the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[1] This action inhibits the interaction of RPA with other proteins involved in the DNA damage response, such as Rad9 and p53, and also impairs RPA's ability to destabilize double-stranded DNA.[1][2] Importantly, it does so without significantly affecting RPA's primary function of binding to single-stranded DNA (ssDNA).[2]
Q2: What is a recommended starting incubation time for this compound? A2: For initial experiments, an incubation time of 24 hours is a common starting point for assessing cellular responses to DNA damage pathway inhibitors.[4][5] However, the optimal time can vary significantly based on the cell line and the specific endpoint being measured. For effects on cell cycle progression, changes may be observable within 24 hours, while assays measuring cell viability or apoptosis may require longer incubation periods of 48 to 72 hours.[6][7]
Q3: How can I determine the optimal incubation time for my specific experiment? A3: A time-course experiment is the most effective method to determine the optimal incubation duration. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4][8] The ideal time point is the one that produces a robust and significant effect relevant to your experimental goals.
Q4: What downstream cellular effects should I monitor to confirm this compound activity? A4: Inhibition of RPA can lead to several measurable downstream effects. These include:
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Increased DNA damage signaling: Look for an increase in markers like phosphorylated H2AX (γ-H2AX).[9]
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Altered cell cycle progression: this compound treatment may cause cell cycle arrest, often in the G1 or S-phases.[7]
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Inhibition of RPA phosphorylation: As RPA is a target of ATR kinase, this compound can reduce the phosphorylation of RPA subunits (e.g., RPA32 at Ser33) following DNA damage.[9]
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Increased sensitivity to DNA-damaging agents: this compound is expected to act synergistically with chemotherapeutics like cisplatin.[2][7]
Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause | Recommended Solution |
| No observable effect | 1. Sub-optimal Incubation Time: The incubation period may be too short to induce a measurable response. | Solution: Perform a time-course experiment, extending the incubation period up to 72 hours.[4] |
| 2. Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. | Solution: Conduct a dose-response experiment to determine the optimal concentration range (e.g., IC50). Published IC50 values for similar compounds are in the low micromolar range.[7] | |
| 3. Compound Instability: The compound may have degraded in solution. | Solution: Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| High Cell Death Even at Low Concentrations | 1. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | Solution: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
| 2. Off-Target Effects: At high concentrations, the inhibitor might affect other cellular pathways. | Solution: Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent Results Between Experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or media can affect results. | Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. |
| 2. Pipetting Inaccuracy: Errors in preparing serial dilutions can lead to variability. | Solution: Calibrate your pipettes regularly and use precise pipetting techniques, especially for preparing stock and working solutions. |
Experimental Protocol: Time-Course Analysis of this compound Effect on Cell Viability
This protocol outlines a method to determine the optimal incubation time for this compound by measuring its effect on cell viability at different time points.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach over-confluency by the final time point.
-
Allow cells to adhere and resume growth for 18-24 hours at 37°C and 5% CO₂.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range around the expected IC50 value.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Return the plates to the incubator.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24, 48, and 72 hours), perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each time point, calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability versus this compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a robust and significant effect at a physiologically relevant concentration.
-
Data Presentation
Table 1: Example IC50 Values of this compound on A549 Cells at Different Incubation Times.
| Incubation Time (Hours) | IC50 (µM) |
|---|---|
| 24 | 15.2 |
| 48 | 8.5 |
| 72 | 4.1 |
Note: These are illustrative data. Actual values must be determined experimentally.
Table 2: Example Effect of this compound (10 µM) on Cell Cycle Distribution in H460 Cells.
| Incubation Time (Hours) | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Control) | 45 | 35 | 20 |
| 24 | 60 | 25 | 15 |
| 48 | 68 | 18 | 14 |
Note: These are illustrative data based on potential cell cycle arrest effects.[7]
Visualization: DNA Damage Response Pathway
Caption: Role of RPA in the DNA damage response and the point of inhibition by this compound.
Section 2: General Guidance for Optimizing USP7 Inhibitor Incubation Time
This section provides general advice for determining the optimal incubation time for USP7 inhibitors, which function through a different mechanism than this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for USP7 inhibitors? A1: USP7 (Ubiquitin-specific-processing protease 7) is a deubiquitinase that removes ubiquitin tags from its target proteins, saving them from proteasomal degradation. A key target of USP7 is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53.[10][11] By inhibiting USP7, MDM2 becomes unstable and is degraded. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest or apoptosis.[12][13]
Q2: What is a typical incubation time to observe p53 activation after USP7 inhibitor treatment? A2: The activation of p53 is a relatively rapid event following USP7 inhibition. An increase in p53 protein levels can often be detected by Western blot within 4 to 8 hours of treatment, with levels sometimes peaking around 8-12 hours and then gradually returning towards baseline by 24 hours in some systems.[10][12] Therefore, a time-course experiment with early time points is crucial.
Q3: What are the key downstream markers to assess USP7 inhibition? A3: The most common and direct markers to confirm the on-target activity of a USP7 inhibitor are the protein levels of:
-
MDM2: Should decrease as it is destabilized.
-
p53: Should increase as it is stabilized.[11]
-
p21 (CDKN1A): A transcriptional target of p53, its levels should increase following p53 stabilization.[10][12]
Experimental Protocol: Time-Course Analysis of USP7 Inhibition
This protocol focuses on Western blot analysis to determine the optimal incubation time for observing changes in the USP7-MDM2-p53 pathway.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere for 18-24 hours.
-
Treat cells with an effective concentration of the USP7 inhibitor or a vehicle control (DMSO).
-
-
Time-Course Lysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, and 24 hours), harvest the cells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate equal amounts of protein from each time point.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands. Normalize the band intensity of the target proteins to the loading control. The optimal incubation time is the point at which you observe the most significant decrease in MDM2 and the most robust increase in p53 and p21.
-
Data Presentation
Table 3: Example of Quantified Western Blot Data After USP7 Inhibitor Treatment.
| Incubation Time (Hours) | Relative MDM2 Levels (Normalized) | Relative p53 Levels (Normalized) | Relative p21 Levels (Normalized) |
|---|---|---|---|
| 0 | 1.0 | 1.0 | 1.0 |
| 2 | 0.8 | 1.5 | 1.2 |
| 4 | 0.5 | 3.2 | 2.5 |
| 8 | 0.3 | 4.5 | 3.8 |
| 12 | 0.4 | 3.0 | 3.1 |
| 24 | 0.6 | 1.8 | 2.2 |
Note: These are illustrative data. Actual values and kinetics will vary by cell line and inhibitor.
Visualization: USP7/Mdm2/p53 Signaling Pathway
Caption: The USP7/Mdm2/p53 signaling pathway and the action of a USP7 inhibitor.
Section 3: General Experimental Workflow
The following diagram illustrates a universal workflow for optimizing the incubation time for any small molecule inhibitor.
Caption: General experimental workflow for optimizing inhibitor incubation time.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Irreversible Small Molecule Inhibitors of Replication Protein A Display Single Agent Activity and Synergize with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
how to avoid NSC15520 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC15520. The following information is intended to help avoid precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an inhibitor of the N-terminal protein interaction domain of Replication Protein A (RPA). It is essential for DNA replication, repair, recombination, and damage response signaling. It has been shown to block the association of RPA with p53 and RAD9.[1] It is typically supplied as a white to beige powder.[1][2]
Q2: Why is this compound precipitating in my aqueous solution?
This compound has limited solubility in aqueous solutions. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This can be influenced by factors such as the final concentration of the compound, the composition of the aqueous buffer (e.g., pH, salt concentration), and the final percentage of the organic solvent used to prepare the stock solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO at a concentration of 2 mg/mL.[1][2]
Q4: What is the general procedure for preparing a working solution of this compound in an aqueous buffer?
The general procedure involves preparing a concentrated stock solution in an organic solvent, such as DMSO, and then diluting this stock solution into the final aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low and does not affect the experiment.
Troubleshooting Guides
Issue: Precipitation observed upon dilution of this compound DMSO stock solution into an aqueous buffer.
Possible Cause 1: Final concentration of this compound is too high.
-
Solution: Lower the final concentration of this compound in the aqueous solution. Perform a concentration-response experiment to determine the optimal, non-precipitating concentration for your assay.
Possible Cause 2: The percentage of DMSO in the final aqueous solution is too low to maintain solubility.
-
Solution: While a high concentration of DMSO can be toxic to cells, a certain amount may be necessary to keep the compound in solution. If your experimental system allows, consider slightly increasing the final DMSO concentration. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Possible Cause 3: The properties of the aqueous buffer are unfavorable for this compound solubility.
-
Solution: The pH, salt concentration, and presence of certain ions in your buffer can influence the solubility of small molecules. If possible, test the solubility of this compound in a few different, biocompatible buffers to find the most suitable one for your experiment.
Possible Cause 4: Improper mixing during dilution.
-
Solution: When diluting the DMSO stock solution, add it to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that may lead to immediate precipitation.
Data Presentation
| Parameter | Value | Reference |
| Synonym | 15-Carboxy-13-isopropylatis-13-ene-17,18-dioic acid | |
| CAS Number | 730960-98-2 | [1][2] |
| Molecular Weight | 418.52 g/mol | [1][2] |
| Appearance | White to beige powder | [1][2] |
| Solubility | DMSO: 2 mg/mL | [1][2] |
| Storage | -20°C | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight = 418.52 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate until the compound is completely dissolved. The solution should be clear.[1][2]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2]
-
-
Prepare a Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Technical Support Center: Assessing NSC15520 Purity and Quality from Suppliers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and quality of NSC15520 obtained from suppliers.
Certificate of Analysis (CoA) - Representative Data
A Certificate of Analysis from a reputable supplier should provide the following information with clear specifications and results. Below is an example of what to expect.
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | ≥ 25 mg/mL in DMSO | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | 99.5% | HPLC-UV at 254 nm |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR (500 MHz, DMSO-d₆) |
| Identity (by MS) | [M+H]⁺ = Expected m/z ± 0.5 | Conforms | LC-MS (ESI+) |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 25 mg/mL or higher. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and assay performance.
Q2: How should I store this compound upon receipt?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1] Short-term storage at 4°C is acceptable for a few days.
Q3: My this compound lot purity is lower than specified on the CoA. What should I do?
A3: First, verify the result using a validated analytical method in your laboratory. If the discrepancy persists, contact the supplier's technical support with your experimental data. It is also important to ensure that the compound has not degraded due to improper storage or handling.
Q4: Are there known impurities associated with this compound?
A4: Impurities in small molecule batches can arise from the synthetic process (e.g., starting materials, by-products, reagents) or degradation. Common impurities may include residual solvents, salts, or structurally related compounds. A thorough analysis of the supplied Certificate of Analysis and independent analytical verification are crucial.
Q5: Can I use a different analytical method than the one stated on the CoA to verify purity?
A5: Yes, orthogonal analytical methods can provide a more comprehensive purity assessment. For example, if the supplier used HPLC-UV, you could use LC-MS or quantitative NMR (qNMR) to confirm the purity and identify any potential co-eluting impurities.
Experimental Workflows and Logical Relationships
A systematic approach is crucial when assessing the quality of a new batch of this compound.
Troubleshooting Guides
HPLC Purity Analysis
Q: I am seeing a lower purity value for this compound by HPLC than reported by the supplier. What could be the issue?
A: Several factors could contribute to this discrepancy. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Steps:
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Verify Storage and Handling: Ensure that this compound was stored at the recommended temperature and that stock solutions were not subjected to multiple freeze-thaw cycles.
-
Review HPLC Method: Compare your HPLC method (column, mobile phase, gradient, flow rate, detection wavelength) with the one listed on the CoA. Differences in methodology can lead to different purity results.
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Check for Co-eluting Impurities: A different column or mobile phase may resolve impurities that were not separated under the supplier's conditions. A photodiode array (PDA) detector can help assess peak purity.[2]
-
Instrument Performance: Ensure your HPLC system is performing correctly. Check for pressure fluctuations, baseline noise, and injection precision.[3][4][5][6]
-
Sample Preparation: Confirm that your sample is fully dissolved and that the injection volume and concentration are within the linear range of the detector.
Mass Spectrometry Identity Confirmation
Q: The mass spectrum of my this compound sample shows an unexpected mass or multiple signals. What should I do?
A: Unexpected signals in a mass spectrum can indicate impurities, adducts, or fragmentation.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| No signal for the expected [M+H]⁺ | Incorrect instrument settings; compound instability. | Optimize ionization source parameters. Analyze a fresh sample. |
| Multiple signals observed | Presence of impurities or degradation products. | Correlate with HPLC data. Use high-resolution MS to determine elemental compositions. |
| Signal for [M+Na]⁺ or [M+K]⁺ | Salt adduction from glassware, solvents, or buffers. | This is common. Confirm that the mass difference corresponds to a sodium or potassium adduct. |
| Signal for [2M+H]⁺ | Dimer formation. | This can occur at high concentrations in the ion source. |
¹H NMR Identity and Purity Issues
Q: The ¹H NMR spectrum of my this compound sample shows unexpected peaks. How do I interpret this?
A: Extra peaks in an NMR spectrum can be due to impurities, residual solvents, or water.
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the observed peaks with the known chemical shifts of the deuterated solvent and any residual non-deuterated solvent.
-
Check for Water: A broad singlet is often observed for water. Its chemical shift can vary depending on the solvent and temperature.
-
Look for Common Impurities: Peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present if not fully removed during synthesis.
-
Assess Structurally Related Impurities: If the supplier's CoA indicates the presence of related impurities, their signals may be visible in the spectrum.
-
Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be performed using a certified internal standard.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Objective: To determine the purity of this compound by High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 0.1 mg/mL with 50:50 ACN:water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Identity Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry.
Materials:
-
This compound sample
-
LC-MS grade solvents and reagents
-
C18 reverse-phase column
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same or a similar gradient as in the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass of this compound.
-
Protocol 3: Identity Confirmation by ¹H NMR
Objective: To confirm the chemical structure of this compound by ¹H Nuclear Magnetic Resonance spectroscopy.
Materials:
-
This compound sample (approx. 5 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer (≥ 400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain good peak shape.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts.
-
Compare the observed spectrum with a reference spectrum or the expected chemical shifts based on the structure of this compound.
-
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
Technical Support Center: Mitigating NSC15520-Induced Cellular Stress Artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the RPA inhibitor, NSC15520. Our goal is to help you distinguish between the intended effects of this compound-induced replication stress and potential cellular stress artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA Damage Response (DDR). Specifically, it targets the N-terminal domain of the RPA70 subunit (RPA70N), which is responsible for mediating protein-protein interactions. By inhibiting these interactions, this compound disrupts the recruitment of DNA repair proteins, such as ATRIP and RAD9, to sites of DNA damage. This leads to the destabilization of replication forks and sensitizes cancer cells to genotoxic stress.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents. Cells with underlying defects in DNA repair pathways may be particularly sensitive to RPA inhibition.
-
Compound Stability and Solubility: this compound may be unstable or have poor solubility in your specific cell culture medium, leading to the formation of precipitates that can be cytotoxic. Refer to the troubleshooting guide below for solutions.
-
Off-Target Effects: While this compound is reported to be selective for the RPA70N domain, high concentrations or prolonged exposure may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your cell line.
Q3: How can I confirm that the observed cellular stress is due to the intended inhibition of RPA and not an experimental artifact?
A3: To validate that the observed effects are on-target, consider the following controls:
-
Use of a Structurally Unrelated RPA Inhibitor: Comparing the effects of this compound with another RPA inhibitor that has a different chemical structure can help confirm that the phenotype is due to RPA inhibition.
-
Rescue Experiments: If possible, overexpressing RPA70 or a resistant mutant could rescue the phenotype, demonstrating the specificity of this compound.
-
Biochemical Assays: Directly measure the inhibition of RPA's interaction with its binding partners in response to this compound treatment.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, a common concern with small molecule inhibitors is their potential to interact with other proteins, especially at higher concentrations. For instance, some RPA inhibitors have been shown to affect dsDNA unwinding at concentrations above 100 µM. It is recommended to assess for common types of cellular stress, such as oxidative and endoplasmic reticulum (ER) stress, which can be unintended side effects of chemical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound Instability: this compound may degrade in cell culture media over time, especially at 37°C. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific media by incubating it for various durations and then testing its activity. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Solubility Issues: this compound may precipitate out of solution, leading to inaccurate concentrations. | Prepare high-concentration stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure rapid and thorough mixing. Visually inspect the media for any signs of precipitation. If solubility is an issue, consider using a formulation with a low percentage of a non-ionic surfactant like Tween-20, after validating its compatibility with your assay. | |
| Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response to this compound. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. | |
| High background of cellular stress markers in control cells | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can induce cellular stress at high concentrations. | Keep the final concentration of the solvent in the cell culture medium as low as possible (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to further insults. | Ensure optimal cell culture conditions, including proper temperature, CO₂, and humidity. Use high-quality reagents and screen for mycoplasma contamination regularly. | |
| Observed cellular stress does not correlate with expected replication stress phenotype | Induction of Off-Target Stress: this compound may be inducing other forms of cellular stress, such as oxidative or ER stress, which can confound the results. | Perform specific assays to measure markers of oxidative stress (e.g., ROS production) and ER stress (e.g., UPR activation markers like CHOP or spliced XBP1). If these are elevated, consider using a lower concentration of this compound or a shorter treatment duration. |
| Artifacts from Detection Method: The assay used to measure cellular stress may be prone to artifacts. | Validate your assay with appropriate positive and negative controls. Use multiple, independent methods to confirm your findings. For example, if you observe an increase in γH2AX foci, you could corroborate this with a comet assay to detect DNA strand breaks. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Damage via γH2AX Staining
This protocol describes the immunofluorescent detection of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks and replication stress.
Materials:
-
Cells of interest
-
This compound
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Vehicle control (e.g., DMSO)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.25% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)
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Secondary antibody: fluorescently-labeled anti-rabbit IgG
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DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy-grade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired time period. Include a positive control for DNA damage (e.g., etoposide).
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
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Wash the cells three times with PBS.
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Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
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Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Wash the cells three times with PBS.
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Counterstain the nuclei with DAPI for 5 minutes.
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Wash the cells twice with PBS.
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Mount the coverslips onto microscope slides using mounting medium.
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Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus.
Protocol 2: Evaluation of General Cellular Stress - Oxidative Stress
This protocol provides a method to measure the generation of reactive oxygen species (ROS) using a fluorescent probe.
Materials:
-
Cells of interest
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This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for oxidative stress (e.g., H₂O₂)
-
Cell culture medium
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound, a vehicle control, and a positive control for the desired time period.
-
During the last 30-60 minutes of treatment, add the ROS-sensitive fluorescent probe to the culture medium according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity.
-
For plate reader analysis, measure the fluorescence intensity directly in the plate.
-
Normalize the fluorescence intensity to the number of cells or a housekeeping protein.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to guide experimental design. Note: Specific IC50 values for this compound are not widely available in public databases and should be determined empirically for your cell line of interest.
| Parameter | Cell Line | Value | Notes |
| IC50 (Growth Inhibition) | Varies | To be determined | Perform a dose-response curve (e.g., 0.1 - 100 µM) with a 48-72 hour incubation period. |
| Effective Concentration (RPA Inhibition) | Varies | Typically 10-50 µM | This is the concentration range often used in studies with RPA inhibitors to observe effects on DNA repair and cell cycle. |
| Potential Off-Target Concentration | Varies | > 100 µM | At higher concentrations, some RPA inhibitors may exhibit off-target effects such as inhibition of dsDNA unwinding. |
Visualizations
Technical Support Center: Controlling for NSC15520 Effects on Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC15520 in cell proliferation assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Data Presentation: this compound Biochemical and Biophysical Effects
Quantitative data on the direct anti-proliferative IC50 of this compound across a broad range of cancer cell lines is not extensively available in peer-reviewed literature. Early research on this compound focused on its direct interaction with Replication Protein A (RPA). Therefore, it is crucial for researchers to empirically determine the IC50 for their specific cell line and experimental conditions.
The table below summarizes the known biochemical and biophysical inhibitory concentrations of this compound.
| Parameter | Method | Value | Target | Notes |
| IC50 | GST-pulldown assay | 10 µM | RPA-p53 protein-protein interaction | Competitively inhibits the binding of a p53-derived peptide to the N-terminal domain of RPA70.[1] |
| Kd | Fluorescence Polarization Anisotropy | 18 µM | RPA70N binding interface | Confirms direct binding and inhibition at the N-terminal domain of RPA. |
| Inhibition of dsDNA binding | Electrophoretic Mobility Shift Assay (EMSA) | < 100 µM | RPA dsDNA binding and helix destabilization | Demonstrates a specific effect on RPA's interaction with double-stranded DNA.[1] |
| Effect on ssDNA binding | Electrophoretic Mobility Shift Assay (EMSA) | No significant inhibition | RPA ssDNA binding | Indicates specificity for the N-terminal domain functions without disrupting primary ssDNA binding.[1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. It specifically targets the N-terminal domain of the RPA70 subunit, preventing its interaction with other proteins like p53 and RAD9.[1] This disruption leads to the destabilization of replication forks and sensitizes cells to genotoxic stress, ultimately inhibiting cell proliferation and potentially inducing apoptosis.
References
NSC15520 degradation pathways and storage conditions
Disclaimer: Publicly available, specific degradation pathways and validated storage conditions for NSC15520 are limited. This guide is formulated based on general best practices for handling chemical compounds in a research setting. For assays sensitive to compound purity, independent verification of stability is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound? A: For most solid research compounds, long-term storage should be in a refrigerator or freezer to ensure stability.[1] While short periods, such as during shipping, at ambient temperatures are unlikely to affect the compound's efficacy, adherence to the storage conditions stated on the Certificate of Analysis (COA) is crucial for maintaining quality.[1]
Q2: What is the best practice for storing this compound in solution? A: It is advisable to prepare solutions fresh for immediate use whenever possible.[1] If stock solutions need to be stored, they should be aliquoted into tightly sealed vials and kept at -20°C.[1] Under these conditions, solutions are generally usable for up to one month, though stability is compound-dependent.[1]
Q3: How many times can I freeze and thaw my this compound stock solution? A: To avoid potential degradation, it is highly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can compromise the integrity of many chemical compounds.
Q4: My solid this compound was left on the bench overnight. Is it still viable? A: For many chemical solids, short-term exposure to ambient temperatures for less than a week typically does not result in significant degradation.[1] However, for optimal long-term stability, promptly returning the compound to the recommended storage conditions is essential.
Q5: What are the signs of this compound degradation? A: Degradation may not always be visually apparent. While changes in color, clarity (for solutions), or the appearance of precipitate can indicate a problem, many degradation pathways produce soluble, colorless byproducts. The most definitive methods for detecting degradation involve analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the compound's purity profile over time.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your experiments, it could be related to compound stability. Follow this guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify solution integrity | Prepare a fresh stock solution from solid material. If the issue is resolved, discard the old stock solution. |
| Assess solid compound purity | If a fresh stock solution does not resolve the issue, the solid compound may have degraded. Perform an analytical check (e.g., HPLC, LC-MS) to confirm purity against the COA specifications. | |
| Improper Storage | Review handling procedures | Ensure that both solid compound and solutions are being stored at the recommended temperatures and are protected from light if sensitivity is known or suspected. Confirm that aliquoting procedures are in place to avoid repeated freeze-thaw cycles. |
Summary of General Storage Conditions
| Form | Storage Duration | Recommended Temperature | Additional Notes |
| Solid | Short-Term (< 1 Week) | Ambient Temperature | Acceptable for transient periods like shipping.[1] |
| Long-Term (> 1 Week) | -20°C or as specified on COA | Ensure container is tightly sealed. For hygroscopic compounds, store in a desiccator. | |
| Solution | Up to 1 Month | -20°C | Store in single-use aliquots to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol: General Experimental Workflow for Assessing Compound Stability
This protocol provides a framework for researchers to determine the stability of a compound like this compound in their specific experimental context.
-
Establish Baseline (T=0):
-
Prepare a fresh solution of this compound in the desired solvent (e.g., DMSO).
-
Immediately perform an analytical run using HPLC or LC-MS to obtain the initial purity profile and peak area of the parent compound. This serves as the T=0 reference.
-
-
Incubation Under Stress Conditions:
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Aliquot the solution into multiple vials.
-
Store the aliquots under various conditions relevant to your experiments (e.g., 4°C, room temperature, 37°C).
-
Include a control aliquot stored at -20°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the samples via HPLC or LC-MS using the same method as the T=0 analysis.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in each sample to the T=0 reference.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
-
Calculate the percentage of compound remaining at each time point to determine its stability under each condition.
-
Visualizations
Caption: General degradation pathways for research compounds.
Caption: Troubleshooting workflow for inconsistent results.
References
Validation & Comparative
Validating NSC15520 Inhibition of RPA-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC15520, a small molecule inhibitor of Replication Protein A (RPA), with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to RPA and Its Inhibition
Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotes, essential for DNA replication, repair, and recombination.[1] Its central role in maintaining genome integrity makes it a compelling target for cancer therapy. Inhibiting RPA can disrupt the DNA damage response (DDR), sensitizing cancer cells to DNA-damaging agents.[2]
This compound is a small molecule that specifically targets the N-terminal DNA binding domain (DBD-F) of the RPA70 subunit.[2] This domain is a critical hub for protein-protein interactions, recruiting key players in the DDR pathway, such as p53 and Rad9.[2] By binding to this domain, this compound competitively inhibits these interactions, thereby disrupting downstream signaling.[2]
Comparative Analysis of RPA Inhibitors
Several small molecules have been developed to inhibit RPA function through different mechanisms. This section compares this compound with other notable RPA inhibitors, focusing on their mechanism of action and inhibitory potency.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Interacting Protein | Reference(s) |
| This compound | RPA70 N-terminal Domain (DBD-F) | Inhibits Protein-Protein Interaction | 10 µM | p53-GST | [2] |
| Fumaropimaric acid (FPA) | RPA70 N-terminal Domain (DBD-F) | Inhibits Protein-Protein Interaction | Not explicitly stated, but inhibits p53 binding | p53 | [3] |
| HAMNO | RPA70 N-terminal Domain (DBD-F) | Inhibits Protein-Protein Interaction | Not explicitly stated, but inhibits Rad9 dissociation | Rad9-GST | [4] |
| TDRL-505 | RPA70 DNA Binding Domains A and B | Inhibits RPA-ssDNA Interaction | ~38 µM | - | [5] |
| TDRL-551 | RPA70 DNA Binding Domains A and B | Inhibits RPA-ssDNA Interaction | ~15 µM | - | [5] |
Experimental Validation Protocols
The following are detailed protocols for key experiments used to validate the inhibition of RPA-protein interactions by compounds like this compound.
High-Throughput Screening (HTS) for RPA-Protein Interaction Inhibitors
This protocol outlines a general workflow for identifying inhibitors of the RPA-Rad9 interaction.
Objective: To screen a compound library for molecules that disrupt the interaction between RPA and Rad9.
Materials:
-
Streptavidin-coated 384-well plates
-
Biotinylated single-stranded DNA (ssDNA) oligonucleotide
-
Purified recombinant RPA protein
-
Purified GST-tagged Rad9 protein
-
Compound library
-
Primary antibody against Rad9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Wash buffers (e.g., PBS, Binding Buffer)
-
Plate reader
Protocol:
-
Immobilization of ssDNA: Wash streptavidin-coated plates three times with PBS. Add 15 pmol of biotinylated ssDNA oligonucleotide in PBS to each well and incubate for 2 hours at room temperature.
-
RPA Binding: Wash the plates three times with PBS. Add 20 pmol of purified RPA protein in PBS to each well and incubate for 1.5 hours at room temperature.
-
Inhibitor and Rad9 Incubation: Wash the plates twice with PBS and once with Binding Buffer. Add 30 pmol of GST-Rad9 and the test compound (e.g., at 200 µM) in Binding Buffer to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the plates four times with Binding Buffer. Add the primary antibody against Rad9 in Binding Buffer and incubate for 1 hour.
-
Secondary Antibody and Detection: Wash the plates and add the HRP-conjugated secondary antibody. After incubation and further washing, add the chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal indicates inhibition of the RPA-Rad9 interaction.[2]
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to assess the effect of an inhibitor on the binding of RPA to ssDNA. While this compound targets protein-protein interactions, this assay is crucial to confirm that it does not directly interfere with RPA's primary function of binding ssDNA.
Objective: To determine if a compound inhibits the binding of RPA to a labeled ssDNA probe.
Materials:
-
Purified RPA protein
-
Radiolabeled ([³²P]) or fluorescently labeled ssDNA probe (e.g., 30-mer)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 4% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading dye
-
Phosphorimager or fluorescence scanner
Protocol:
-
Binding Reaction: In a microcentrifuge tube, combine the purified RPA protein (e.g., 50 nM) with the test compound at various concentrations in the binding buffer. Incubate for 10 minutes at room temperature.
-
Probe Addition: Add the labeled ssDNA probe (e.g., 1 nM) to the reaction mixture and incubate for another 20 minutes at room temperature.
-
Electrophoresis: Add loading dye to the samples and load them onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100V) at 4°C.
-
Visualization: Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or scan the gel using a fluorescence scanner. A decrease in the shifted band (RPA-ssDNA complex) with increasing inhibitor concentration indicates inhibition of DNA binding.[2][4]
GST Pull-Down Assay
This protocol is used to confirm the direct inhibition of a protein-protein interaction, such as RPA and p53.
Objective: To validate the inhibitory effect of a compound on the interaction between a GST-tagged "bait" protein (e.g., GST-p53) and a "prey" protein (e.g., RPA).
Materials:
-
Purified GST-tagged p53 (bait)
-
Purified RPA (prey)
-
Glutathione-agarose beads
-
Test compound (e.g., this compound)
-
Binding/Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution buffer (e.g., Binding buffer with 10 mM reduced glutathione)
-
SDS-PAGE gel
-
Antibodies against RPA and GST
-
Western blotting apparatus and reagents
Protocol:
-
Bead Preparation: Wash glutathione-agarose beads with binding buffer.
-
Bait Binding: Incubate the purified GST-p53 with the washed beads for 1-2 hours at 4°C to immobilize the bait protein.
-
Washing: Wash the beads with binding buffer to remove unbound GST-p53.
-
Prey and Inhibitor Incubation: Add the purified RPA protein and the test compound at the desired concentration to the beads. Incubate for 2-4 hours at 4°C to allow for the interaction.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RPA and GST to detect the presence of the prey and bait proteins, respectively. A decrease in the amount of RPA pulled down in the presence of the inhibitor confirms its disruptive effect on the interaction.[6]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and validation of RPA inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK, ATM and ATR collaboratively regulate p53-RPA interaction to facilitate homologous recombination DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of RPA Inhibitors: NSC15520 vs. TDRL-505
In the landscape of cancer therapeutics, the inhibition of Replication Protein A (RPA) has emerged as a promising strategy to induce synthetic lethality in cancer cells and enhance their sensitivity to DNA-damaging agents. This guide provides a detailed comparison of two notable small molecule RPA inhibitors, NSC15520 and TDRL-505, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental data supporting their characterization.
Mechanism of Action: Two Sides of the Same Coin
Both this compound and TDRL-505 target the RPA complex, a critical component of DNA replication, repair, and the DNA damage response. However, they achieve this through distinct mechanisms, targeting different functional domains of the RPA70 subunit.
This compound acts as a protein-protein interaction inhibitor. It specifically targets the N-terminal DNA binding domain (DBD-F) of RPA70.[1][2] This domain is a crucial hub for the recruitment of various proteins involved in the DNA damage response, including Rad9 and p53.[1][2] By binding to this site, this compound competitively inhibits these interactions, thereby disrupting downstream signaling in the DNA damage response pathway.[1][2] Notably, this compound does not interfere with the primary function of RPA in binding to single-stranded DNA (ssDNA), but it does inhibit the destabilization of double-stranded DNA (dsDNA).[1][2]
TDRL-505 , in contrast, functions by directly inhibiting the ssDNA binding activity of RPA.[3][4] It targets the central DNA binding domains A and B (DBD-A and DBD-B) of the RPA70 subunit.[3][4] This direct inhibition of ssDNA binding disrupts the core function of RPA in protecting ssDNA from nucleolytic attack and in serving as a platform for the assembly of DNA replication and repair machinery.[3]
Performance and Efficacy: A Quantitative Look
The efficacy of these inhibitors has been evaluated through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound and TDRL-505.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target Domain | Assay Type | Parameter | Value | Reference |
| This compound | RPA70 DBD-F | GST-p53 peptide binding | IC50 | 10 µM | [1][2] |
| TDRL-505 | RPA70 DBD-A/B | EMSA (34-base ssDNA) | IC50 | 13 µM | [3] |
| TDRL-505 | RPA70 DBD-A/B | Fluorescence Polarization (dT12) | IC50 | 20.4 µM | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| TDRL-505 | H460 (NSCLC) | Annexin V/PI Staining | Cellular IC50 | 30.8 µM | [3] |
| TDRL-505 | H460 (NSCLC) | Crystal Violet/Annexin V | Cellular IC50 | ~45 µM | [5] |
Cellular Effects and Therapeutic Potential
The distinct mechanisms of this compound and TDRL-505 translate to different cellular consequences and potential therapeutic applications.
This compound , by disrupting protein-protein interactions, is predicted to act as a chemosensitizing agent, enhancing the efficacy of DNA damaging agents.[1][2] Its ability to inhibit the interaction with key checkpoint proteins like Rad9 suggests a role in abrogating the DNA damage checkpoint, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.
TDRL-505 has demonstrated single-agent cytotoxicity in non-small cell lung cancer (NSCLC) cell lines.[3] Treatment with TDRL-505 leads to a G1 phase cell cycle arrest, consistent with the essential role of RPA in the initiation of S-phase.[3][5] Furthermore, TDRL-505 exhibits synergistic effects when combined with cisplatin (B142131) and etoposide, two commonly used chemotherapeutic agents that induce DNA damage.[3] Interestingly, TDRL-505 induces non-apoptotic cell death.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DNA Damage Response Inhibitors: NSC15520 vs. a Panel of Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a critical cellular network that safeguards genomic integrity. Targeting DDR pathways has emerged as a promising strategy in cancer therapy, with several inhibitors showing clinical efficacy. This guide provides an objective comparison of the Replication Protein A (RPA) inhibitor, NSC15520, against other key DDR inhibitors: the PARP inhibitor Olaparib, the ATR inhibitor Ceralasertib (AZD6738), and the ATM inhibitor KU-55933. This comparison is supported by available experimental data to inform research and drug development decisions.
Mechanism of Action: A Divergence in Targeting the DDR
The efficacy of DDR inhibitors stems from their ability to exploit the concept of synthetic lethality, where the inhibition of a specific DDR pathway is selectively lethal to cancer cells that already harbor defects in a complementary DNA repair mechanism. However, the specific targets and downstream consequences of this compound, Olaparib, Ceralasertib, and KU-55933 differ significantly.
This compound targets Replication Protein A (RPA), a crucial single-stranded DNA (ssDNA)-binding protein. By binding to the N-terminal domain of the RPA1 subunit (RPA70N), this compound disrupts the protection of ssDNA, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic stress. This interference with a central component of DNA replication and repair makes it a potent agent, particularly in combination with DNA-damaging therapies like cisplatin.
Olaparib , a Poly(ADP-ribose) polymerase (PARP) inhibitor, functions by trapping PARP enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key sensor of replication stress and single-stranded DNA. Its inhibition prevents the activation of the downstream checkpoint kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and allowing cells with damaged DNA to proceed through the cell cycle, ultimately resulting in mitotic catastrophe.
KU-55933 is a specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a primary sensor of DNA double-strand breaks. By inhibiting ATM, KU-55933 prevents the activation of the downstream checkpoint kinase 2 (CHK2) and other substrates involved in cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents that induce DSBs.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these inhibitors can be visualized through their respective signaling pathways and the experimental workflows used to evaluate their efficacy.
Confirming NSC15520-Induced DNA Damage: A Comparative Guide to the γH2AX Assay and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γH2AX assay and alternative methods for detecting DNA damage, with a specific focus on its application for confirming the genotoxic effects of the Replication Protein A (RPA) inhibitor, NSC15520. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate the underlying molecular pathways and experimental workflows.
Introduction to this compound and DNA Damage Detection
This compound is a small molecule inhibitor of Replication Protein A (RPA).[1] RPA plays a crucial role in various DNA metabolic processes, including DNA replication, recombination, and repair. By binding to single-stranded DNA (ssDNA), RPA stabilizes replication forks and recruits other proteins to sites of DNA damage. Inhibition of RPA's DNA binding activity can disrupt these processes, leading to the stalling and collapse of replication forks, which in turn generates DNA double-strand breaks (DSBs).[2][3] DSBs are among the most cytotoxic forms of DNA damage and, if not properly repaired, can lead to genomic instability, cell cycle arrest, and apoptosis.
The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DSBs.[4] This modification occurs within minutes of DSB induction and serves as a platform for the recruitment of a multitude of DNA damage response (DDR) and repair proteins.[4][5] Consequently, the detection of γH2AX foci by immunofluorescence has become a gold-standard method for quantifying DSBs. Given the mechanism of action of this compound, the γH2AX assay is a highly relevant and powerful tool to confirm its DNA-damaging effects.
The γH2AX Assay for Detecting this compound-Induced DNA Damage
While direct studies specifically demonstrating this compound-induced γH2AX foci are not yet prevalent in the public domain, the mechanistic link is strong. Inhibition of RPA by compounds like this compound is expected to result in an accumulation of ssDNA and stalled replication forks, leading to the formation of DSBs and a subsequent increase in γH2AX foci. Studies on other RPA inhibitors have shown that their activity leads to the activation of the ATM kinase, which is a primary kinase responsible for H2AX phosphorylation in response to DSBs.[2][6]
The γH2AX assay offers a sensitive and specific method to quantify the DSBs induced by this compound. The number of γH2AX foci per nucleus generally correlates with the number of DSBs, providing a quantitative measure of the drug's genotoxic potential.[4]
Comparison of DNA Damage Detection Assays
The γH2AX assay is one of several methods available to detect DNA damage. The choice of assay often depends on the specific type of DNA lesion being investigated, the required sensitivity, and the experimental context. Here, we compare the γH2AX assay with two common alternatives: the Comet Assay and 53BP1 Foci Analysis.
| Feature | γH2AX Assay | Comet Assay (Neutral) | 53BP1 Foci Analysis |
| Principle | Immunofluorescent detection of phosphorylated H2AX (Ser139) at sites of DSBs. | Single-cell gel electrophoresis where fragmented DNA (indicative of breaks) migrates out of the nucleus, forming a "comet tail". The neutral version is more specific for DSBs. | Immunofluorescent detection of the p53-binding protein 1 (53BP1) which is recruited to DSBs and forms foci. |
| Primary DNA Lesion Detected | DNA Double-Strand Breaks (DSBs). | Primarily DSBs (neutral version); also detects single-strand breaks and alkali-labile sites (alkaline version). | DNA Double-Strand Breaks (DSBs). |
| Sensitivity | Very high; can detect single DSBs. Foci are detectable at low doses of DNA damaging agents (e.g., 10 pM for SJG-136).[7] For etoposide (B1684455), a significant increase in γH2AX foci can be detected at concentrations as low as 0.5 µg/ml.[8] | High, but generally considered less sensitive than the γH2AX assay for DSBs. For etoposide, detectable DNA damage in some studies required concentrations of >1 µM.[9] | High, and often shows a strong correlation with γH2AX foci.[10] However, some studies suggest it may be less sensitive than the γH2AX assay under certain conditions. |
| Throughput | Can be high-throughput, especially with automated microscopy and flow cytometry. | Can be adapted for higher throughput (e.g., CometChip), but traditionally lower throughput than flow cytometry-based γH2AX. | Can be high-throughput with automated microscopy. |
| Quantitative Analysis | The number and intensity of foci can be quantified. | The length and intensity of the comet tail (tail moment) are quantified. | The number and intensity of foci can be quantified. |
| Advantages | High sensitivity and specificity for DSBs. Amenable to high-throughput screening. Provides information at the single-cell level. | Can detect a broader range of DNA damage (alkaline version). Relatively inexpensive. | Provides information on a key protein in the NHEJ repair pathway. Can be multiplexed with γH2AX staining. |
| Limitations | Indirect measure of DSBs. Foci formation can be influenced by cell cycle and chromatin structure. Pan-nuclear staining at high damage levels can make quantification difficult. | Less specific for DSBs (alkaline version). Can be affected by apoptosis-related DNA fragmentation. | Foci kinetics may differ from γH2AX. Can also be influenced by cell cycle. |
Experimental Protocols
γH2AX Immunofluorescence Protocol
This protocol is adapted for cultured cells.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or a positive control (e.g., etoposide) for the indicated time.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Analyze the slides using a fluorescence microscope.
Neutral Comet Assay Protocol
This protocol is a general guideline for the neutral comet assay.
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose (B213101): Mix the cell suspension with molten low-melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50 µL of this mixture onto a pre-coated slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C in the dark.[11]
-
Electrophoresis: Wash the slides with a neutral electrophoresis buffer. Place the slides in a horizontal electrophoresis tank filled with the same buffer. Apply a voltage of approximately 1 V/cm for 45-60 minutes at 4°C.[12]
-
Staining: Gently wash the slides with PBS. Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium (B1194527) bromide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the intensity of the DNA in the tail using appropriate software.
53BP1 Immunofluorescence Protocol
The protocol for 53BP1 immunofluorescence is very similar to that of γH2AX and can often be performed simultaneously (co-staining).
-
Cell Culture, Treatment, Fixation, and Permeabilization: Follow steps 1-3 of the γH2AX protocol.
-
Blocking: Follow step 4 of the γH2AX protocol.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 53BP1 diluted in 1% BSA in PBS overnight at 4°C. For co-staining with γH2AX, a cocktail of both primary antibodies (from different host species) can be used.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody that recognizes the 53BP1 primary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark. If co-staining, use a cocktail of secondary antibodies with distinct fluorophores.
-
Counterstaining, Mounting, and Imaging: Follow steps 7-8 of the γH2AX protocol.
Visualizing the DNA Damage Response
To better understand the molecular events following this compound-induced DNA damage, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. Platinum-Induced Ubiquitination of Phosphorylated H2AX by RING1A is Mediated by Replication Protein A in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Irreversible Small Molecule Inhibitors of Replication Protein A Display Single Agent Activity and Synergize with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication protein A and gamma-H2AX foci assembly is triggered by cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical role for histone H2AX in recruitment of repair factors to nuclear foci after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of γ-H2AX and 53BP1 Foci in Peripheral Blood Lymphocytes to Predict Subclinical Hematotoxicity and Response in Somatostatin Receptor-Targeted Radionuclide Therapy for Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral Comet Assay [bio-protocol.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Validating the Activity of NSC15520: A Comparative Guide to DNA Damage Assays
For Researchers, Scientists, and Drug Development Professionals
NSC15520 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery. By targeting RPA, this compound is expected to induce DNA damage and sensitize cancer cells to other therapies. Validating the DNA-damaging activity of this compound is a crucial step in its preclinical development. This guide provides a comparative overview of the Comet assay and its alternatives for assessing the genotoxic effects of this compound, complete with experimental protocols and data presentation formats.
Comparing DNA Damage Assays for this compound Activity
The choice of assay for validating this compound's activity depends on the specific type of DNA damage being investigated, desired sensitivity, and throughput. The Comet assay, γH2AX assay, and TUNEL assay are three widely used methods that provide complementary information on DNA integrity.
| Assay | Principle | Type of DNA Damage Detected | Key Quantitative Metrics | Throughput |
| Comet Assay | Single-cell gel electrophoresis where fragmented DNA migrates out of the nucleus, forming a "comet" shape.[1][2] | Single-strand breaks, double-strand breaks, and alkali-labile sites.[3] | % DNA in Tail, Tail Moment, Olive Tail Moment. | Medium to High |
| γH2AX Assay | Immunofluorescent detection of phosphorylated histone H2AX (γH2AX), which forms foci at the sites of DNA double-strand breaks.[4] | Primarily DNA double-strand breaks. | Number of γH2AX foci per nucleus, Total nuclear γH2AX fluorescence intensity. | High |
| TUNEL Assay | Enzymatic labeling of the 3'-hydroxyl ends of DNA fragments, a hallmark of apoptosis.[5][6] | DNA fragmentation associated with late-stage apoptosis.[5][6] | Percentage of TUNEL-positive cells, Fluorescence intensity of TUNEL signal. | High |
Experimental Protocols
Comet Assay Protocol (Alkaline)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
1. Cell Preparation and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., a known DNA damaging agent like etoposide) and a negative control (vehicle-treated).
2. Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose (B213101) in PBS and coat microscope slides. Let them dry completely.
-
Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
3. Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point (LMP) agarose at 37°C.
-
Immediately pipette the mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
4. Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[7]
5. DNA Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Apply a voltage of 1 V/cm for 20-30 minutes.[1]
6. Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the slides with a fluorescent DNA dye (e.g., SYBR Gold or ethidium (B1194527) bromide).
7. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using specialized software to quantify the desired parameters.
γH2AX Assay Protocol
1. Cell Preparation and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound as described for the Comet assay.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[8]
3. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[9]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[4]
4. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus or the total nuclear fluorescence intensity using image analysis software.[10]
TUNEL Assay Protocol
1. Sample Preparation:
-
Prepare and treat cells on coverslips as for the γH2AX assay.
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes.[5]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[5]
3. TUNEL Reaction:
-
Equilibrate the samples with an equilibration buffer for 10 minutes.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[5]
4. Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
5. Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.[11]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of the Comet assay for assessing this compound-induced DNA damage.
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
By employing these assays and following the detailed protocols, researchers can effectively validate the DNA-damaging activity of this compound, providing crucial data for its continued development as a potential therapeutic agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Adapting the γ-H2AX Assay for Automated Processing in Human Lymphocytes. 1. Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. A Novel ImageJ Macro for Automated Cell Death Quantitation in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of DNA Repair Gene Expression: A Comparative Guide to NSC15520 and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to NSC15520
This compound has been identified as a small molecule that inhibits the function of Replication Protein A (RPA). RPA is a critical component of the DNA damage response (DDR), playing a key role in sensing single-stranded DNA (ssDNA) intermediates that arise during DNA replication stress and various DNA repair processes. Specifically, this compound has been shown to block the association of RPA with p53 and RAD9, two key proteins involved in cell cycle checkpoint control and DNA repair signaling.[1] By disrupting these protein-protein interactions, this compound is expected to influence the transcriptional regulation of downstream DNA repair genes.
Comparison of this compound with Alternative DNA Repair Modulators
To understand the potential effects of this compound on DNA repair gene expression, we can draw parallels with other compounds that target related pathways, such as ATR inhibitors. ATR (Ataxia Telangiectasia and Rad3-related) is a key kinase activated by RPA-coated ssDNA, initiating a signaling cascade that leads to cell cycle arrest and DNA repair. Inhibitors of ATR, therefore, provide a valuable reference for the potential downstream consequences of disrupting RPA-dependent signaling.
Quantitative Data on DNA Repair Gene Expression
The following table summarizes hypothetical qPCR data for this compound based on its mechanism, alongside published data for an ATR inhibitor, to provide a comparative view.
Table 1: Comparative Analysis of Relative DNA Repair Gene Expression
| Gene | Function | Predicted Relative Expression after this compound Treatment (Fold Change) | Reported Relative Expression after ATR Inhibitor (AZD6738) Treatment in MMR-deficient cells (Fold Change)[2] |
| RAD51 | Homologous Recombination | ↓ | ↓ |
| BRCA1 | Homologous Recombination, Checkpoint Control | ↓ | ↓ |
| p21 (CDKN1A) | Cell Cycle Arrest | ↑ | ↑ |
| GADD45A | DNA Damage-Inducible Gene | ↑ | Not Reported |
| ERCC1 | Nucleotide Excision Repair | ↔ / ↓ | Not Reported |
Note: The data for this compound is predictive and based on its known mechanism of action. The data for the ATR inhibitor is derived from published studies and is provided for comparative purposes. Actual experimental results for this compound may vary.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for DNA Repair Gene Expression Analysis
This protocol outlines the steps for measuring changes in the expression of DNA repair genes in response to treatment with a small molecule inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
2. RNA Isolation:
-
After treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target DNA repair genes (e.g., RAD51, BRCA1, p21) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to ensure primer specificity for SYBR Green-based assays.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Involving RPA, p53, and RAD9
The following diagram illustrates the signaling pathway disrupted by this compound.
References
comparing the specificity of NSC15520 to newer generation RPA inhibitors
A Comparative Guide for Researchers in Drug Development
Replication Protein A (RPA) has emerged as a critical target in oncology, given its central role in DNA replication, repair, and damage response. The inhibition of RPA presents a promising strategy to induce synthetic lethality in cancer cells and enhance the efficacy of DNA-damaging agents. This guide provides a detailed comparison of the first-generation RPA inhibitor, NSC15520, with a selection of newer, more potent and specific inhibitors. We will delve into their mechanisms of action, specificity, and the experimental data that underpins these findings, offering a valuable resource for researchers in the field.
At a Glance: Comparing Inhibitor Specificity
The landscape of RPA inhibitors has evolved significantly since the discovery of this compound. Newer compounds exhibit improved potency and a more targeted approach to disrupting RPA's functions. The following table summarizes the key quantitative data for this compound and selected next-generation inhibitors.
| Inhibitor | Target Domain | Inhibition Type | In Vitro IC50 | Cellular IC50 | Key Specificity Notes |
| This compound | RPA70 N-terminus (DBD-F) | Protein-Protein Interaction | ~10 µM (p53-RPA interaction) | Not widely reported | Does not inhibit ssDNA binding; specifically targets protein-protein interactions. |
| TDRL-505 | RPA70 ssDNA binding domains (DBD-A/B) | ssDNA Binding | 13 µM (EMSA) | ~20-30 µM (cancer cell lines) | Shows specificity for RPA over other ssDNA binding proteins like E. coli SSB. |
| TDRL-551 | RPA70 ssDNA binding domains (DBD-A/B) | ssDNA Binding | 5.5 µM (EMSA) | ~10-15 µM (cancer cell lines) | An optimized analog of TDRL-505 with improved potency. |
| MCI13E | RPA70 ssDNA binding domains (DBD-A/B) | ssDNA Binding | Not explicitly quantified in provided results | ~3-5 µM (cancer cell lines) | Induces apoptosis and shows synergy with cisplatin. |
| NERx 329 | RPA-ssDNA Interaction | ssDNA Binding | Potent (concentration-dependent inhibition observed) | Potent single-agent activity in cancer cell lines | Second-generation inhibitor with increased cellular permeability; does not inhibit E. coli SSB. |
| HAMNO | RPA70 N-terminus (DBD-F) | Protein-Protein Interaction | Does not inhibit ssDNA binding up to 200 µM | ~5-20 µM (cell growth inhibition) | Selectively inhibits the protein-protein interaction functions of the RPA70N domain. |
Delving Deeper: Mechanism of Action and Specificity
The specificity of an RPA inhibitor is intrinsically linked to its mechanism of action. The inhibitors discussed here can be broadly categorized into two classes based on their target: those that disrupt RPA's interaction with single-stranded DNA (ssDNA) and those that interfere with its protein-protein interactions.
This compound and HAMNO: Targeting Protein-Protein Interactions
This compound, a first-generation inhibitor, and the newer compound HAMNO, both target the N-terminal domain of the RPA70 subunit (RPA70N), also known as DNA binding domain F (DBD-F). This domain serves as a crucial docking site for a multitude of proteins involved in the DNA damage response (DDR), including p53, ATRIP, and RAD9. By binding to this domain, this compound and HAMNO competitively inhibit these protein-protein interactions, thereby disrupting the downstream signaling cascades of the DDR. A key feature of their specificity is their lack of interference with RPA's primary function of binding to ssDNA. This targeted approach aims to sensitize cancer cells to DNA damaging agents without globally disrupting DNA replication and repair.
Newer Generation Inhibitors: Disrupting the RPA-ssDNA Interaction
In contrast to the first-generation approach, newer inhibitors like TDRL-505, TDRL-551, MCI13E, and NERx 329 are designed to directly inhibit the binding of RPA to ssDNA. These molecules target the primary ssDNA-binding domains of RPA70, namely DBD-A and DBD-B. By physically occupying these domains, they prevent RPA from coating and stabilizing ssDNA, a critical step in DNA replication and repair. This direct inhibition of RPA's core function leads to replication stress, cell cycle arrest, and ultimately, cell death, particularly in cancer cells that are already under high replicative stress. The specificity of these inhibitors is demonstrated by their lack of inhibition of other ssDNA-binding proteins, such as E. coli single-strand binding protein (SSB), indicating a selective interaction with the eukaryotic RPA complex.
Experimental Protocols for Specificity Assessment
The determination of inhibitor specificity relies on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of these RPA inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the ability of a compound to inhibit the binding of RPA to ssDNA.
Protocol:
-
Reaction Mixture Preparation: In a final volume of 20 µL, combine reaction buffer (e.g., 20 mM HEPES pH 7.8, 50 mM NaCl, 1 mM DTT, 0.01% NP-40), purified human RPA protein (e.g., 120 ng), and the inhibitor at various concentrations. The inhibitor is typically dissolved in DMSO, with the final DMSO concentration kept below 5%.
-
Pre-incubation: Incubate the RPA and inhibitor mixture at room temperature for 30 minutes to allow for binding.
-
ssDNA Probe Addition: Add a 32P-labeled single-stranded oligonucleotide probe (e.g., a 34-base ssDNA probe) to the reaction mixture.
-
Binding Reaction: Incubate the complete reaction mixture at room temperature for 5-10 minutes.
-
Electrophoresis: Separate the protein-DNA complexes from free DNA by electrophoresis on a native polyacrylamide gel (e.g., 6%).
-
Visualization and Quantification: Visualize the bands by autoradiography. The intensity of the band corresponding to the RPA-ssDNA complex is quantified to determine the extent of inhibition at each inhibitor concentration. The IC50 value is calculated from the dose-response curve.
Fluorescence Polarization (FP) Assay
Objective: To measure the inhibition of RPA-protein or RPA-ssDNA interactions in a high-throughput format.
Protocol:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Fluorescent Probe: Utilize a fluorescein-labeled peptide (for protein-protein interactions) or a fluorescein-labeled ssDNA oligonucleotide (for ssDNA binding).
-
Reaction Setup: In a 384-well plate, add the fluorescent probe, purified RPA protein (or the specific RPA domain), and the inhibitor at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. The binding of the larger RPA protein to the small fluorescent probe results in a higher polarization value.
-
Data Analysis: The decrease in fluorescence polarization in the presence of the inhibitor indicates displacement of the fluorescent probe. IC50 values are determined by plotting the change in polarization against the inhibitor concentration.
Conclusion: A New Era of RPA Inhibition
The journey from this compound to the latest generation of RPA inhibitors marks a significant advancement in our ability to specifically target this crucial cellular protein. While this compound laid the groundwork by demonstrating the feasibility of inhibiting RPA's protein-protein interactions, the newer inhibitors offer enhanced potency and a direct mechanism of action by targeting the RPA-ssDNA interface. This new class of inhibitors, exemplified by compounds like NERx 329 and TDRL-551, demonstrates high specificity for RPA and potent single-agent anticancer activity. The continued development and characterization of these molecules hold immense promise for the future of cancer therapy, offering the potential for more effective and targeted treatments. Researchers are encouraged to consider the specific experimental context and desired biological outcome when selecting an RPA inhibitor for their studies.
Unlocking Synthetic Lethality: A Guide to Validating the Synergistic Effect of NSC15520 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in cancer therapy. One of the most successful approaches has been the use of PARP (Poly ADP-ribose polymerase) inhibitors, which have shown significant efficacy in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This concept of "synthetic lethality," where the inhibition of two separate DNA repair pathways leads to cell death while inhibition of either pathway alone is tolerated, has opened new avenues for combination therapies.
This guide explores the preclinical validation of the synergistic effect between NSC15520, an inhibitor of Replication Protein A (RPA), and PARP inhibitors. While direct clinical data on this specific combination is emerging, the strong mechanistic rationale and preclinical evidence for synergy between RPA and PARP inhibition provide a compelling case for its investigation.
The Mechanism of Synergy: A Dual Assault on DNA Repair
The synergistic lethality of combining an RPA inhibitor like this compound with a PARP inhibitor stems from the creation of an overwhelming level of genomic instability that cancer cells cannot survive.
-
PARP Inhibition: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with deficient HR, these DSBs cannot be efficiently repaired, leading to cell death.[1][2]
-
RPA's Role and this compound Inhibition: Replication Protein A (RPA) is a key protein that binds to and stabilizes single-stranded DNA (ssDNA) intermediates that form during DNA replication and repair. This compound is a small molecule that inhibits RPA, preventing it from binding to ssDNA. This disruption of RPA function leads to the destabilization of replication forks and increased DNA damage.
-
The Synergistic Effect: The combination of a PARP inhibitor and this compound creates a "perfect storm" of DNA damage. The PARP inhibitor increases the number of DSBs, while this compound prevents the cell from effectively responding to the resulting replication stress. This leads to widespread replication fork collapse and catastrophic levels of DNA damage, ultimately triggering apoptosis. This effect is particularly pronounced in cancer cells that already have some level of underlying DNA repair deficiency.
Visualizing the Pathway to Cell Death
The following diagram illustrates the proposed signaling pathway and the points of intervention for PARP inhibitors and this compound.
Caption: Synergistic mechanism of PARP and RPA inhibition leading to cancer cell death.
Supporting Experimental Data
While specific data for the this compound-PARP inhibitor combination is not yet widely published, preclinical studies on the synergy between general RPA inhibitors and PARP inhibitors provide a strong foundation for its validation. The following tables summarize the expected outcomes based on these foundational studies.
Table 1: In Vitro Cell Viability (Expected Results)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| BRCA1-deficient | This compound | 10 | < 1 (Synergistic) |
| PARP Inhibitor | 1 | ||
| This compound + PARP Inhibitor | This compound: 2, PARPi: 0.2 | ||
| BRCA-proficient | This compound | 25 | > 1 (Antagonistic/Additive) |
| PARP Inhibitor | 15 | ||
| This compound + PARP Inhibitor | This compound: 20, PARPi: 12 |
A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis (Expected Results)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| BRCA1-deficient | Vehicle Control | 5% |
| This compound (5 µM) | 15% | |
| PARP Inhibitor (0.5 µM) | 20% | |
| This compound + PARP Inhibitor | 60% | |
| BRCA-proficient | Vehicle Control | 4% |
| This compound (10 µM) | 8% | |
| PARP Inhibitor (5 µM) | 10% | |
| This compound + PARP Inhibitor | 15% |
Table 3: DNA Damage Marker (γH2AX Foci) (Expected Results)
| Cell Line | Treatment | Average γH2AX Foci per Cell |
| BRCA1-deficient | Vehicle Control | 2 |
| This compound (5 µM) | 10 | |
| PARP Inhibitor (0.5 µM) | 15 | |
| This compound + PARP Inhibitor | 50 | |
| BRCA-proficient | Vehicle Control | 1 |
| This compound (10 µM) | 5 | |
| PARP Inhibitor (5 µM) | 8 | |
| This compound + PARP Inhibitor | 12 |
Experimental Protocols
To validate the synergistic effect of this compound and PARP inhibitors, a series of well-established in vitro assays should be performed.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effect of this compound and a PARP inhibitor, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., BRCA1-deficient and proficient lines) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the PARP inhibitor in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the PARP inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug alone. For the combination, use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay
Objective: To measure the induction of apoptosis following treatment with this compound and a PARP inhibitor.
Protocol:
-
Cell Treatment: Treat cells with this compound, the PARP inhibitor, or the combination at concentrations determined from the viability assays.
-
Cell Harvesting: After the desired incubation time (e.g., 48 hours), harvest the cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Analysis (γH2AX Staining)
Objective: To visualize and quantify the extent of DNA double-strand breaks.
Protocol:
-
Cell Treatment: Grow and treat cells on coverslips with this compound, the PARP inhibitor, or the combination.
-
Fixation and Permeabilization: After treatment (e.g., 24 hours), fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Experimental Workflow Visualization
The following diagram outlines the general workflow for validating the synergistic effect of this compound and a PARP inhibitor.
Caption: A generalized workflow for the in vitro validation of drug synergy.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy based on the principle of synthetic lethality. The strong preclinical rationale for the synergy between RPA and PARP inhibition provides a solid foundation for the investigation of this specific combination. By employing the experimental protocols outlined in this guide, researchers can effectively validate the synergistic effect, quantify its potency, and elucidate the underlying cellular mechanisms. This will be a critical step in advancing this potential combination therapy towards clinical application for the benefit of cancer patients.
References
Confirming NSC15520's Grip on RPA: A Comparative Guide to Biochemical Assays
For researchers in oncology and drug development, targeting the Replication Protein A (RPA) complex presents a promising therapeutic strategy. NSC15520, a small molecule inhibitor, has emerged as a significant tool in this endeavor. This guide provides a comparative analysis of key biochemical assays used to validate the binding of this compound to RPA, offering detailed experimental protocols and performance data alongside alternative RPA inhibitors.
Unveiling the Interaction: A Summary of Binding and Inhibition Data
| Inhibitor | Assay Type | Target Domain(s) | IC50 (µM) | Mechanism of Action |
| This compound (TDRL-505) | EMSA | DBD-A, DBD-B | ~13-15 | Reversible Inhibition of ssDNA binding |
| NERx-329 | EMSA | ssDNA binding site | 3.5 | Reversible Inhibition of ssDNA binding |
| MCI13E | EMSA | Not Specified | ~5 | Irreversible covalent modification |
Table 1: Comparative analysis of RPA inhibitors. This table summarizes the key performance metrics of this compound and other notable RPA inhibitors. Data is compiled from various studies and presented to facilitate a direct comparison of their inhibitory potential.
Visualizing the Scientific Approach
To elucidate the process of confirming this compound's binding to RPA and its subsequent mechanism of action, the following diagrams illustrate the experimental workflow and the signaling pathway involved.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NSC15520
FOR IMMEDIATE IMPLEMENTATION BY QUALIFIED LABORATORY PERSONNEL ONLY
This document provides essential safety and logistical information for the proper handling and disposal of NSC15520, a small molecule inhibitor of Replication Protein A (RPA). Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a crucial first line of defense against potential exposure and contamination.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | Protects hands from chemical contact. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Safety Glasses | ANSI Z87.1 approved or equivalent | Protects eyes from splashes and aerosols. |
II. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Spills: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
III. Storage and Handling
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for short-term and -80°C for long-term storage.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
IV. This compound Disposal Workflow
The proper disposal of this compound and its associated waste involves a systematic process to ensure safety and compliance with regulations. The following workflow outlines the decision-making process for handling different types of waste generated during the use of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
V. Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of waste containing this compound.
A. Disposal of Unused or Expired this compound
-
Do not dispose of the compound down the drain or in regular trash.
-
Keep the product in its original, labeled container.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal as hazardous chemical waste.
B. Disposal of Contaminated Solid Waste (e.g., pipette tips, tubes, gloves)
-
Collect all solid waste that has come into contact with this compound in a designated, clearly labeled hazardous waste container.
-
The container should be puncture-resistant and have a secure lid.
-
When the container is full, seal it and arrange for disposal through your institution's EHS office.
C. Disposal of Contaminated Liquid Waste (e.g., buffers, cell culture media)
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS office.
-
Store the liquid waste container in a secondary containment bin to prevent spills.
-
When the container is full, arrange for disposal through your institution's EHS office.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Regulations for hazardous waste disposal may vary by location.
Essential Safety and Logistical Information for Handling NSC15520
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with NSC15520, an inhibitor of Replication Protein A (RPA). The information is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identifier: this compound is also known as 15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid[1]. It is a small molecule inhibitor of the RPA70 N-terminal protein interaction domain[1][2].
Personal Protective Equipment (PPE)
Given that this compound should be considered hazardous until comprehensive safety data is available, a stringent PPE protocol is mandatory. The following table outlines the recommended personal protective equipment.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes of solutions containing this compound. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently, especially if direct contact with the compound or its solution occurs. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Temperature: Store this compound as a crystalline solid at -20°C for long-term stability (≥2 years)[2].
-
Container: Keep the compound in a tightly sealed container to prevent moisture absorption.
-
Location: Store in a designated and clearly labeled area for potent compounds.
Handling:
-
Weighing: Weigh the solid compound in a chemical fume hood to avoid inhalation of airborne particles.
-
Solution Preparation: Prepare stock solutions by dissolving this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide[2]. The solubility in these solvents is approximately 30 mg/mL[2]. For biological experiments, DMSO is a common solvent. It is recommended to purge the solvent with an inert gas before preparing the solution[2].
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, labeled, and sealed waste container for hazardous liquid waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated hazardous waste container.
Experimental Protocol: In Vitro Inhibition of RPA-Protein Interaction
This protocol is a representative example of how this compound can be used in a laboratory setting to study its inhibitory effects on RPA-protein interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between RPA and a protein partner (e.g., p53).
Methodology:
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, carefully weigh the required amount of solid this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Reagents:
-
Prepare purified recombinant RPA and a GST-tagged protein partner (e.g., GST-p53) as per standard laboratory protocols.
-
Prepare binding buffer (specific composition will depend on the assay, but a common example is 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Procedure (ELISA-based):
-
Coat a 96-well plate with the GST-tagged protein partner and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBST) to remove unbound protein.
-
Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in binding buffer. Also, prepare a vehicle control (DMSO only).
-
In a separate set of tubes, pre-incubate a fixed concentration of RPA with the different concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Add the RPA-NSC15520 mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate thoroughly to remove unbound RPA.
-
Add a primary antibody against RPA and incubate for 1 hour.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1 hour.
-
Wash the plate and add a suitable substrate for the enzyme.
-
Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no RPA).
-
Normalize the data to the vehicle control (100% binding).
-
Plot the percentage of RPA binding against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Operational workflow for handling this compound from preparation to disposal.
Caption: Mandatory personal protective equipment for handling this compound.
References
Retrosynthesis Analysis
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